Hsd17B13-IN-99
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H19F3N4O4 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
5-hydroxy-N-[3-[2-(2-methoxyphenyl)ethyl]-4-oxoquinazolin-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C24H19F3N4O4/c1-35-19-8-3-2-5-14(19)11-12-31-13-28-15-6-4-7-16(20(15)23(31)34)30-22(33)17-9-10-18(32)21(29-17)24(25,26)27/h2-10,13,32H,11-12H2,1H3,(H,30,33) |
InChI Key |
KKOGXQFCXJSUCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-99: An In-Depth Technical Guide to its Mechanism of Action in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are paradoxically protective against the progression of these conditions. Hsd17B13-IN-99 is an inhibitor of HSD17B13, and this guide provides a comprehensive overview of its mechanism of action in hepatocytes, detailing its biochemical interactions, impact on cellular pathways, and the experimental methodologies used for its characterization. While public information on this compound is limited, this guide will also draw upon data from the well-characterized inhibitor BI-3231 to provide a thorough understanding of HSD17B13 inhibition.
HSD17B13: The Molecular Target in Hepatocytes
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Its expression is largely restricted to the liver, specifically within hepatocytes, where it localizes to the surface of lipid droplets.[1] This localization is critical for its function in lipid and retinol metabolism.[1] The enzymatic activity of HSD17B13 has been identified as a retinol dehydrogenase (RDH), catalyzing the NAD+-dependent conversion of retinol to retinaldehyde.[2]
The expression of HSD17B13 is upregulated in patients with NAFLD.[3] Preclinical studies have shown that overexpression of HSD17B13 in hepatocytes leads to increased lipid accumulation. Conversely, genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.
This compound: Potency and Comparative Inhibitor Data
Quantitative data on the inhibitory activity of this compound and the well-characterized inhibitor BI-3231 are summarized below. This data is crucial for assessing their potential as therapeutic agents.
| Inhibitor | Target | Substrate | IC50 | Reference |
| This compound | HSD17B13 | Estradiol | < 0.1 µM | |
| BI-3231 | Human HSD17B13 | - | 1 nM | |
| BI-3231 | Mouse HSD17B13 | - | 13 nM |
Mechanism of Action of HSD17B13 Inhibition in Hepatocytes
The primary mechanism of action for HSD17B13 inhibitors like this compound is the direct inhibition of the enzyme's catalytic activity. This blockade sets off a cascade of downstream effects within the hepatocyte, mitigating the pathological consequences of elevated HSD17B13 activity.
Direct Enzymatic Inhibition
HSD17B13 inhibitors are designed to bind to the active site of the enzyme, preventing the binding of its natural substrates, such as retinol, and the cofactor NAD+. This direct competitive inhibition is the core of their mechanism.
Figure 1: Direct competitive inhibition of HSD17B13 by this compound.
Upstream Regulation and Downstream Signaling Pathways
The expression of the HSD17B13 gene is under the transcriptional control of key regulators of hepatic lipid metabolism, primarily the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). LXRα activation leads to increased SREBP-1c expression, which in turn drives the transcription of HSD17B13.
Inhibition of HSD17B13 is thought to modulate several downstream signaling pathways implicated in liver pathology:
-
Lipid Metabolism: By inhibiting HSD17B13, these compounds may alter lipid droplet dynamics and reduce lipotoxicity within hepatocytes.
-
Inflammatory Signaling: Recent evidence points to a role for HSD17B13 in promoting a pro-inflammatory environment. One key pathway involves the HSD17B13-mediated production of Platelet-Activating Factor (PAF), which subsequently activates the STAT3 signaling pathway. There is also evidence suggesting a potential link to the NF-κB and MAPK signaling cascades, which are central regulators of inflammation.
Figure 2: HSD17B13 signaling pathways in hepatocytes and the point of intervention by this compound.
Key Experimental Protocols
The following protocols are fundamental for characterizing the mechanism of action of HSD17B13 inhibitors like this compound in hepatocytes.
HSD17B13 Enzymatic Activity Assay (Biochemical)
Objective: To determine the in vitro potency of an inhibitor against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: Estradiol or all-trans-retinol
-
Cofactor: NAD+
-
Assay Buffer: e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Test inhibitor (this compound)
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor solution.
-
Add the recombinant HSD17B13 enzyme to each well.
-
Initiate the reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent.
-
Incubate at room temperature (e.g., 60 minutes).
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Figure 3: Experimental workflow for a biochemical HSD17B13 enzymatic assay.
Lipid Droplet Quantification in Hepatocytes
Objective: To assess the effect of an HSD17B13 inhibitor on lipid accumulation in a cellular model of steatosis.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
Oleic acid complexed to BSA to induce lipid loading
-
Test inhibitor (this compound)
-
Lipophilic fluorescent dye (e.g., BODIPY 493/503 or Oil Red O)
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or flow cytometer
Procedure:
-
Seed hepatocytes in a multi-well plate.
-
Treat cells with various concentrations of the test inhibitor.
-
Induce lipid droplet formation by adding oleic acid-BSA complex to the medium.
-
Incubate for 16-24 hours.
-
Fix and stain the cells with a lipophilic dye and a nuclear stain.
-
Acquire images using a high-content imaging system or analyze by flow cytometry.
-
Quantify the number, size, and intensity of lipid droplets per cell.
Hepatocyte Viability/Cytotoxicity Assay
Objective: To determine if the HSD17B13 inhibitor exhibits cytotoxic effects on hepatocytes.
Materials:
-
Primary human hepatocytes or a hepatocyte cell line
-
Cell culture medium
-
Test inhibitor (this compound)
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®) or Trypan Blue solution
-
Luminometer or microscope with a hemocytometer
Procedure (ATP-based assay):
-
Seed hepatocytes in a 96-well opaque plate.
-
Treat cells with a serial dilution of the test inhibitor for a specified duration (e.g., 24-48 hours).
-
Equilibrate the plate to room temperature.
-
Add the ATP assay reagent to each well.
-
Mix and incubate to lyse the cells and stabilize the luminescent signal.
-
Measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound represents a promising small molecule inhibitor targeting a genetically validated driver of chronic liver disease. Its mechanism of action in hepatocytes is centered on the direct inhibition of HSD17B13's enzymatic activity, which in turn is expected to modulate hepatic lipid metabolism and inflammatory signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other inhibitors in this class, facilitating their development as potential therapeutics for NAFLD and NASH. Further research will be crucial to fully elucidate the downstream consequences of HSD17B13 inhibition and to translate these findings into clinical benefits.
References
Hsd17B13-IN-99: A Selective Inhibitor of a Key Mediator in Liver Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including fibrosis and hepatocellular carcinoma.[4][5] This has catalyzed the development of small molecule inhibitors to pharmacologically replicate this protective genetic profile. Hsd17B13-IN-99 is a potent inhibitor of HSD17B13, demonstrating significant potential as a tool for research and as a foundational compound for therapeutic development. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its characterization.
The Target: HSD17B13 in Liver Pathophysiology
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) superfamily, which is involved in the metabolism of a range of lipids, including steroids and retinoids. Its expression is notably upregulated in the livers of NAFLD patients. The enzyme is localized to the surface of lipid droplets within hepatocytes, where it is thought to play a role in hepatic lipid metabolism. Overexpression of HSD17B13 in preclinical models has been shown to promote the accumulation of lipid droplets, a key feature of hepatic steatosis.
The precise enzymatic function of HSD17B13 is an active area of investigation, with evidence suggesting it possesses retinol dehydrogenase activity, converting retinol to retinaldehyde. This activity may influence retinoic acid signaling, a pathway implicated in hepatic inflammation and fibrosis. Furthermore, HSD17B13 expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), linking it to key regulators of lipid homeostasis. Inhibition of HSD17B13 is hypothesized to modulate these pathways, thereby reducing lipotoxicity, inflammation, and fibrosis.
This compound: In Vitro Profile
This compound (also referred to as Compound 6) has been identified as a potent inhibitor of HSD17B13. While comprehensive public data on this specific molecule is limited, its inhibitory activity has been quantified in biochemical assays.
Quantitative Data: Inhibitory Potency
The primary mechanism of action for this compound is the direct inhibition of the HSD17B13 enzyme. The following table summarizes the available quantitative data for this compound and provides a comparison with other well-characterized HSD17B13 inhibitors to offer a broader context of potency.
| Compound | Target | Assay Type | Substrate | IC50 | Species | Reference |
| This compound | HSD17B13 | Biochemical | Estradiol | < 0.1 µM | Not Specified | |
| Hsd17B13-IN-9 | HSD17B13 | Biochemical | Not Specified | 0.01 µM | Not Specified | |
| BI-3231 | HSD17B13 | Biochemical | Estradiol | 1 nM | Human | |
| BI-3231 | HSD17B13 | Cellular | Not Specified | Double-digit nM | Human |
IC50: Half-maximal inhibitory concentration.
Selectivity
The development of selective HSD17B13 inhibitors is critical to avoid off-target effects, particularly against other structurally related members of the hydroxysteroid dehydrogenase family. While a detailed selectivity panel for this compound is not publicly available, the well-characterized inhibitor BI-3231 demonstrates high selectivity for HSD17B13 over its closest homolog, HSD17B11, and other HSD family members.
| Compound | Target | IC50 / Ki | Species | Notes | Reference |
| BI-3231 | HSD17B13 | IC50: 1 nM | Human | Potent inhibition | |
| HSD17B13 | Ki: 0.7 ± 0.2 nM | Human | Demonstrates strong binding affinity | ||
| HSD17B11 | IC50: >10,000 nM | Not Specified | High selectivity against the closest homolog |
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving HSD17B13 in hepatocytes and the point of intervention for inhibitors like this compound.
References
Hsd17B13-IN-99 and its Effect on Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, liver-specific therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). As a lipid droplet-associated enzyme, its genetic loss-of-function has been correlated with a reduced risk of progression to more severe liver disease. This has spurred the development of small molecule inhibitors to pharmacologically mimic this protective effect. While specific data on Hsd17B13-IN-99 is limited in the public domain, this guide will provide an in-depth overview of the effects of HSD17B13 inhibition on lipid metabolism, using the well-characterized inhibitor BI-3231 as a primary example. The principles and methodologies described herein are broadly applicable to the study of this compound and other inhibitors of this enzyme.
Introduction to HSD17B13 and its Role in Lipid Metabolism
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, predominantly expressed in hepatocytes and localized to the surface of lipid droplets.[1][2] Its expression is upregulated in patients with NAFLD.[3] While its precise endogenous substrate is still under investigation, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4]
Genetic studies have shown that inactivating variants of HSD17B13 are protective against the progression of NAFLD to NASH, fibrosis, and cirrhosis, making its inhibition a promising therapeutic strategy.[5] Inhibition of HSD17B13 is thought to modulate hepatic lipid metabolism, thereby reducing lipotoxicity and inflammation.
Quantitative Data on HSD17B13 Inhibition
Due to the limited public availability of quantitative data for this compound, this section will focus on the well-characterized inhibitor BI-3231 to illustrate the effects of HSD17B13 inhibition.
Table 1: In Vitro Inhibitory Activity of BI-3231
| Parameter | Species | Value | Assay Type |
| IC50 | Human | 1 nM | Enzymatic Assay |
| IC50 | Mouse | 13 nM | Enzymatic Assay |
Data sourced from MedchemExpress product information for BI-3231.
Table 2: Cellular Effects of BI-3231 on Lipid Metabolism
| Cell Type | Treatment | Effect on Triglyceride Accumulation | Key Findings |
| HepG2 cells, Primary Mouse Hepatocytes | Palmitic Acid-induced lipotoxicity + BI-3231 | Significantly decreased | Restored lipid metabolism and homeostasis, increased mitochondrial respiratory function without affecting β-oxidation. |
Signaling Pathways
Transcriptional Regulation of HSD17B13
The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. Liver X receptor α (LXRα), when activated by oxysterols, induces the expression of sterol regulatory element-binding protein 1c (SREBP-1c). SREBP-1c then directly binds to the promoter of the HSD17B13 gene, driving its transcription. This creates a feed-forward loop where excess lipids can lead to increased HSD17B13 expression.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Hsd17B13-IN-99 and its Impact on Hepatic Steatosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing severe liver pathologies, including steatosis, fibrosis, and cirrhosis. Hsd17B13-IN-99 is a potent small molecule inhibitor of HSD17B13, with a reported IC50 value of less than 0.1 μM for estradiol, a known substrate.[1] This technical guide provides a comprehensive overview of the impact of HSD17B13 inhibition on hepatic steatosis, with a focus on the available preclinical data, detailed experimental methodologies, and the underlying molecular pathways. While specific preclinical data for this compound is limited in the public domain, this document synthesizes findings from studies on other potent HSD17B13 inhibitors and genetic models to provide a thorough understanding of the therapeutic potential of targeting this enzyme.
The Role of HSD17B13 in Hepatic Steatosis
HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[2][3] It is primarily localized to lipid droplets within hepatocytes.[2][4] The expression of HSD17B13 is significantly upregulated in the livers of patients with NAFLD.
The precise physiological function of HSD17B13 is an active area of research. It is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. This function is significant as retinoid metabolism is implicated in the pathophysiology of liver disease. Moreover, HSD17B13 is thought to influence lipid droplet dynamics and lipotoxicity. Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes.
Genetic validation for targeting HSD17B13 comes from the observation that a common splice variant (rs72613567) results in a loss of enzymatic function and is strongly associated with protection against the full spectrum of NAFLD, from simple steatosis to NASH and fibrosis. This provides a strong rationale for the pharmacological inhibition of HSD17B13 as a therapeutic strategy.
Quantitative Data on HSD17B13 Inhibition and Hepatic Steatosis
The following tables summarize quantitative data from preclinical studies investigating the effects of HSD17B13 inhibition or genetic knockdown in models of hepatic steatosis. This data provides an indication of the potential therapeutic efficacy of this compound.
Table 1: Effect of HSD17B13 Inhibition/Knockdown on Liver Histology
| Model System | Intervention | Steatosis Score Change | Inflammation Score Change | Fibrosis Stage Change | Reference |
| High-Fat Diet (HFD)-fed obese mice | shRNA-mediated knockdown of Hsd17b13 | Markedly improved hepatic steatosis | Not specified | Decreased markers of liver fibrosis (e.g., Timp2) | |
| Choline-deficient, L-amino acid defined, high-fat diet (CDAAHF) mice | Pharmacological inhibition (EP-037429) | Not specified | Reduction in inflammation markers | Reduction in fibrosis markers | |
| Human patients with NAFLD | Carriers of HSD17B13 loss-of-function variant (rs72613567) | Increased steatosis | Decreased inflammation and ballooning | Decreased fibrosis | |
| Choline-deficient diet-fed mice | Hsd17b13 knockdown | Not specified | Not specified | Protection against liver fibrosis |
Table 2: Effect of HSD17B13 Inhibition/Knockdown on Serological and Hepatic Markers
| Model System | Intervention | Change in Serum ALT | Change in Serum AST | Change in Hepatic Triglycerides | Reference |
| High-Fat Diet (HFD)-fed obese mice | shRNA-mediated knockdown of Hsd17b13 | Decreased | Not specified | Not specified | |
| AAV8-mediated overexpression in HFD-fed mice | Overexpression of HSD17B13 | Increased | Increased | Increased | |
| Human patients with NAFLD | Carriers of HSD17B13 loss-of-function variant (rs72613567) | Reduced | Reduced | Not specified | |
| HSD17B13 knockout mice | Genetic knockout of Hsd17b13 | Not specified | Not specified | Increased |
Signaling Pathways and Mechanism of Action
The mechanism by which HSD17B13 inhibition ameliorates hepatic steatosis and its progression is multifaceted. Key pathways involved include retinol metabolism, pyrimidine catabolism, and lipid droplet dynamics.
Retinol Metabolism
HSD17B13 functions as a retinol dehydrogenase, converting retinol to retinaldehyde. In the context of NAFLD, altered retinoid metabolism is associated with disease progression. By inhibiting HSD17B13, the production of retinaldehyde is reduced, which may impact downstream signaling pathways that contribute to inflammation and fibrosis.
Pyrimidine Catabolism
Recent evidence suggests a link between HSD17B13 and pyrimidine metabolism. The protection against liver fibrosis conferred by HSD17B13 loss-of-function is associated with decreased pyrimidine catabolism at the level of dihydropyrimidine dehydrogenase (DPYD). Inhibition of pyrimidine catabolism appears to be a key mechanism by which HSD17B13 inactivation protects against liver fibrosis.
Lipid Droplet Dynamics and Lipolysis
HSD17B13 is localized on lipid droplets and interacts with key proteins involved in lipolysis, such as adipose triglyceride lipase (ATGL) and its co-activator CGI-58. HSD17B13 may facilitate the interaction between ATGL and CGI-58, thereby influencing triglyceride hydrolysis. By inhibiting HSD17B13, the dynamics of lipid droplet metabolism may be altered, leading to a reduction in lipotoxicity and steatosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of HSD17B13 inhibitors and their impact on hepatic steatosis.
In Vitro HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound like this compound against purified recombinant human HSD17B13.
Materials:
-
Purified, recombinant full-length human HSD17B13 protein
-
Test compound (e.g., this compound) dissolved in DMSO
-
Substrate: Estradiol or Retinol
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Detection Reagent: NAD(P)H-Glo™ Detection System
-
384-well white, low-volume microtiter plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 60 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).
-
Enzyme Preparation: Dilute the recombinant HSD17B13 protein in assay buffer to the desired final concentration (e.g., 50-100 nM).
-
Enzyme Addition: Add 6 µL of the diluted enzyme solution to each well of the compound-spotted plate.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate/cofactor mix in assay buffer (e.g., 10-50 µM Estradiol and 100 µM NAD+). Add 6 µL of this mix to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 1 to 4 hours at room temperature.
-
Detection: Add NAD(P)H-Glo™ Detection Reagent to each well according to the manufacturer's protocol to measure NADH production.
-
Data Analysis: Measure luminescence and calculate the IC50 value by fitting the dose-response curve.
Cell-Based Retinol Dehydrogenase Activity Assay
Objective: To measure the conversion of retinol to retinaldehyde in cells overexpressing HSD17B13 and the effect of an inhibitor.
Materials:
-
HEK293 cells
-
Expression vector for human HSD17B13
-
Transfection reagent
-
All-trans-retinol
-
Test compound (e.g., this compound)
-
Cell lysis buffer
-
HPLC system with a C18 column
Procedure:
-
Cell Seeding and Transfection: Seed HEK293 cells in 6-well plates. The following day, transfect the cells with either the HSD17B13 expression vector or an empty vector control.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with the desired concentrations of the Hsd17B13 inhibitor or vehicle (DMSO). Incubate for 1 hour.
-
Substrate Addition: Add all-trans-retinol (final concentration of 5 µM) to the cell culture medium.
-
Incubation: Incubate for 8 hours at 37°C.
-
Sample Collection and Preparation: Place the plate on ice, wash the cells with cold PBS, and lyse the cells. Perform retinoid extraction using a liquid-liquid extraction method with hexane. Evaporate the organic phase and reconstitute the sample in the mobile phase for HPLC analysis.
-
HPLC Analysis: Inject the sample into an HPLC system to separate and quantify retinol and retinaldehyde.
-
Data Analysis: Normalize the production of retinaldehyde to the total protein concentration in each sample.
In Vivo Mouse Model of NAFLD
Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a mouse model of NAFLD.
Materials:
-
C57BL/6J mice
-
NAFLD-inducing diet (e.g., high-fat diet or choline-deficient, L-amino acid-defined, high-fat diet)
-
HSD17B13 inhibitor (e.g., this compound)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
-
NAFLD Induction: Feed mice the NAFLD-inducing diet for a specified period (e.g., 12-16 weeks) to establish hepatic steatosis.
-
Treatment Groups:
-
Group 1: Control (standard chow + vehicle)
-
Group 2: NAFLD model + vehicle
-
Group 3: NAFLD model + Hsd17B13 inhibitor (at various doses)
-
-
Dosing: Administer the HSD17B13 inhibitor or vehicle daily via oral gavage for 4-8 weeks.
-
Endpoint Analysis:
-
Serum Analysis: Collect blood at the end of the study to measure serum levels of ALT, AST, triglycerides, and cholesterol.
-
Liver Histology: Harvest the livers, fix in formalin, and embed in paraffin. Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform qRT-PCR to analyze the expression of genes involved in inflammation and fibrosis.
-
Conclusion
The inhibition of HSD17B13 represents a highly promising therapeutic strategy for the treatment of hepatic steatosis and its progression to more severe liver diseases. Strong genetic evidence in humans, coupled with preclinical data from animal and cellular models, validates HSD17B13 as a key player in the pathogenesis of NAFLD. Small molecule inhibitors such as this compound offer the potential to pharmacologically mimic the protective effects of HSD17B13 loss-of-function. Further preclinical studies are warranted to fully elucidate the efficacy and safety profile of this compound and to advance this therapeutic approach towards clinical development. The protocols and data presented in this guide provide a framework for continued research in this exciting field.
References
Introduction to HSD17B13 as a Therapeutic Target
An In-depth Technical Guide on the Discovery and Synthesis of HSD17B13 Inhibitors
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Large-scale human genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing progressive liver disease.[2] This has catalyzed substantial interest in the development of small molecule inhibitors that can mimic the protective effects of these genetic variations.[1][3] While specific details regarding a compound designated "Hsd17B13-IN-99" are not publicly available, this guide will provide a comprehensive overview of the discovery and synthesis of potent HSD17B13 inhibitors, using the well-documented inhibitor BI-3231 as a primary example.
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is localized to the surface of lipid droplets within hepatocytes. It is known to possess NAD+-dependent retinol dehydrogenase activity, converting retinol to retinaldehyde. Increased expression of HSD17B13 has been observed in patients with NAFLD.
Discovery of HSD17B13 Inhibitors
The discovery of HSD17B13 inhibitors has primarily been driven by high-throughput screening (HTS) campaigns followed by extensive medicinal chemistry optimization. The general workflow for identifying these inhibitors is a systematic process that begins with screening large compound libraries and progressively narrows down to a preclinical candidate.
Caption: A representative workflow for the discovery of HSD17B13 inhibitors.
Synthesis of a Potent HSD17B13 Inhibitor: BI-3231
BI-3231 was identified through the optimization of an initial HTS hit. The synthesis of BI-3231 is a multi-step process that involves several key chemical transformations.
Caption: Chemical synthesis workflow for the HSD17B13 inhibitor BI-3231.
Quantitative Data of HSD17B13 Inhibitors
The potency and selectivity of HSD17B13 inhibitors are determined through various biochemical and cellular assays. The table below summarizes key quantitative data for representative inhibitors.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity |
| BI-3231 | 1.4 | 25 | >1000-fold vs. other HSDs |
| Compound 32 | 3.2 | 110 | High |
| Hsd17B13-IN-102 | 100 | Not Reported | Not Reported |
Data sourced from multiple references.
Experimental Protocols
Biochemical HSD17B13 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified human HSD17B13.
-
Reagents and Materials :
-
Purified recombinant human HSD17B13 enzyme.
-
Substrate (e.g., estradiol, leukotriene B4, or all-trans-retinol).
-
Cofactor: NAD+.
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.
-
Detection Reagent (e.g., NAD-Glo™).
-
Test compounds dissolved in DMSO.
-
-
Procedure :
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the HSD17B13 enzyme to the wells and incubate for a defined period.
-
Initiate the reaction by adding a mixture of the substrate and NAD+.
-
Allow the reaction to proceed for a specified time.
-
Stop the reaction and add the detection reagent to measure the amount of NADH produced.
-
Measure the luminescence signal using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
-
Cellular HSD17B13 Inhibition Assay
This assay assesses the inhibitory activity of compounds in a cellular context.
-
Reagents and Materials :
-
Human cell line overexpressing HSD17B13 (e.g., HepG2).
-
Cell culture medium and supplements.
-
Cell-permeable substrate.
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
-
Procedure :
-
Plate the cells in multi-well plates and allow them to adhere.
-
Treat the cells with the test compound at various concentrations.
-
Add a cell-permeable substrate to the culture medium.
-
After an incubation period, lyse the cells.
-
Quantify the amount of product formed from the cell lysate or supernatant, often by mass spectrometry.
-
Determine the cellular IC50 values from the dose-response curves.
-
Signaling Pathway and Mechanism of Action
HSD17B13 is involved in hepatic lipid metabolism. Its inhibition is believed to mitigate the progression of liver disease by modulating key cellular pathways. The primary mechanism of action for HSD17B13 inhibitors is the direct competitive inhibition of the enzyme's catalytic activity.
Caption: Proposed mechanism of action for HSD17B13 inhibitors in hepatocytes.
By binding to the active site of HSD17B13, inhibitors prevent the conversion of substrates like retinol, thereby impacting downstream signaling pathways that contribute to lipotoxicity and inflammation. Inhibition of HSD17B13 is also thought to alter lipid droplet dynamics and overall lipid metabolism within hepatocytes.
Conclusion
The discovery and development of potent and selective HSD17B13 inhibitors, such as BI-3231, represent a promising therapeutic strategy for chronic liver diseases like NASH. The systematic approach of HTS followed by rigorous medicinal chemistry optimization has yielded compounds with significant in vitro and in vivo activity. The detailed experimental protocols and understanding of the underlying mechanism of action are crucial for the continued development of this class of inhibitors as potential therapeutics.
References
Hsd17B13-IN-99 for research in nonalcoholic steatohepatitis (NASH)
An In-depth Technical Guide on HSD17B13 Inhibition for Nonalcoholic Steatohepatitis (NASH) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a high-priority therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH).[1] Compelling human genetic evidence has demonstrated that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing advanced liver pathologies, including steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3] This genetic validation has catalyzed the development of various therapeutic modalities aimed at inhibiting HSD17B13 activity or reducing its expression.[2] While specific public data for a compound designated "Hsd17B13-IN-99" is not available, this guide provides a comprehensive overview of the core principles and methodologies for researching HSD17B13 inhibitors in the context of NASH, using publicly available data for other inhibitors as examples.
HSD17B13 is a 300-amino acid protein primarily localized to the lipid droplets within hepatocytes.[4] Its expression is significantly upregulated in patients with NAFLD. The enzyme is known to be involved in the metabolism of steroids, fatty acids, and retinol. Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, promoting lipid accumulation.
Mechanism of Action of HSD17B13 Inhibition
The primary mechanism of action for HSD17B13 inhibitors is the direct blockade of the enzyme's catalytic activity. By binding to the active site, these small molecules prevent the conversion of HSD17B13's substrates, thereby mitigating the downstream pathological effects associated with its activity in the liver. The therapeutic hypothesis is that inhibiting HSD17B13 will mimic the protective effects observed in individuals carrying loss-of-function genetic variants.
The inhibition of HSD17B13 is expected to impact several key pathways involved in NASH pathogenesis:
-
Reduction of Hepatic Steatosis: By blocking HSD17B13, inhibitors may disrupt a positive feedback loop involving sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis, leading to reduced lipid accumulation in hepatocytes.
-
Modulation of Lipid Metabolism: HSD17B13's localization to lipid droplets suggests a role in their dynamics. Inhibition may alter lipid droplet morphology and overall lipid metabolism, potentially reducing lipotoxicity.
-
Attenuation of Inflammation and Fibrosis: HSD17B13 activity is linked to pro-inflammatory signaling. Its inhibition is predicted to suppress these pathways, leading to decreased production of inflammatory cytokines and impeding the progression from simple steatosis to NASH. This reduction in inflammation is also expected to indirectly inhibit the activation of hepatic stellate cells (HSCs), the primary drivers of liver fibrosis.
Signaling Pathways Involving HSD17B13
Several signaling pathways are implicated in the function of HSD17B13 and its role in liver disease:
-
Lipid Droplet Metabolism and Lipotoxicity: HSD17B13 is situated at the interface of lipid storage and metabolism on the surface of lipid droplets. Its enzymatic activity may generate pro-inflammatory or lipotoxic lipid species that contribute to hepatocyte injury.
-
Retinoid Metabolism: In vitro studies have demonstrated that HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde. Since retinoids play a role in the activation of hepatic stellate cells, dysregulation of this pathway by HSD17B13 could influence liver fibrosis.
-
TGF-β1 Signaling: Recent evidence indicates that the catalytic activity of HSD17B13 in lipid-loaded hepatocytes stimulates the transcription and secretion of Transforming Growth Factor-beta 1 (TGF-β1). Secreted TGF-β1 then acts on hepatic stellate cells in a paracrine manner to induce their activation and promote fibrosis.
-
Pyrimidine Catabolism: Studies have linked the protective effect of HSD17B13 loss-of-function variants to a decrease in pyrimidine catabolism. Inhibition of HSD17B13 may therefore protect against liver fibrosis by modulating this pathway.
-
LXRα/SREBP-1c Pathway: The expression of HSD17B13 is induced by the liver X receptor-α (LXRα) through SREBP-1c. HSD17B13, in turn, appears to promote the maturation of SREBP-1c, creating a positive feedback loop that can enhance hepatic lipogenesis.
Below is a diagram illustrating the key signaling pathways influenced by HSD17B13 in hepatocytes.
Caption: Key signaling pathways modulated by HSD17B13 in liver cells.
Quantitative Data for HSD17B13 Inhibitors
The in vitro potency of HSD17B13 inhibitors is a critical parameter for their characterization. This is typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize publicly available data for several HSD17B13 inhibitors.
Table 1: Potency of HSD17B13 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Substrate | Source |
|---|---|---|---|---|---|
| BI-3231 | human HSD17B13 | 1 | Enzymatic | Estradiol | |
| mouse HSD17B13 | 13 | Enzymatic | Estradiol | ||
| Compound 32 | human HSD17B13 | 2.5 | Not Specified | Not Specified | |
| EP-036332 | human HSD17B13 | 14 | In Vitro | Not Specified | |
| mouse HSD17B13 | 2.5 | In Vitro | Not Specified | ||
| EP-040081 | human HSD17B13 | 79 | In Vitro | Not Specified |
| | mouse HSD17B13 | 74 | In Vitro | Not Specified | |
Table 2: Selectivity of HSD17B13 Inhibitors
| Inhibitor | Selectivity Target | IC50 (nM) | Selectivity Fold | Source |
|---|
| BI-3231 | HSD17B11 | >10,000 | >10,000 | |
Experimental Protocols
Detailed methodologies are essential for the discovery and characterization of HSD17B13 inhibitors.
Biochemical Enzyme Inhibition Assay
This assay quantifies the direct inhibitory effect of a test compound on the enzymatic activity of purified HSD17B13.
-
Objective: To determine the IC50 value of a test compound against recombinant human HSD17B13.
-
Materials:
-
Purified, recombinant human HSD17B13 enzyme.
-
Test compounds (e.g., this compound).
-
Substrates: Estradiol, leukotriene B4 (LTB4), or retinol.
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+).
-
Assay Buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20).
-
Detection Reagent (e.g., NAD(P)H-Glo™ Detection System or Mass Spectrometer).
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the compound dilutions or DMSO (for control) into an appropriate assay plate (e.g., 384-well or 1536-well).
-
Add the recombinant HSD17B13 enzyme to the wells.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., β-estradiol) and the cofactor (NAD+).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
Measure the production of NADH, which is indicative of enzyme activity, using a suitable detection method like luminescence or mass spectrometry.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for the HSD17B13 Biochemical Inhibition Assay.
Cell-Based HSD17B13 Activity Assay
This assay evaluates the inhibitory activity of a compound in a cellular environment.
-
Objective: To determine the IC50 of a test compound in a cellular context.
-
Materials:
-
Hepatocyte-derived cell line (e.g., Huh7, HepG2) expressing HSD17B13.
-
Cell culture medium and reagents.
-
Test compounds.
-
Substrate for cellular uptake and metabolism.
-
Lysis buffer.
-
Analytical method to quantify substrate and metabolite levels (e.g., LC-MS/MS).
-
-
Procedure:
-
Seed the HSD17B13-expressing cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound.
-
Add the substrate to the cell culture medium.
-
Incubate for a period to allow for substrate metabolism.
-
Collect the cell lysates and/or culture supernatant.
-
Quantify the levels of the substrate and its metabolite using a suitable analytical method like LC-MS/MS.
-
Calculate the inhibition of metabolite formation at each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Models of NASH
To evaluate the efficacy of HSD17B13 inhibitors in a physiological setting, various in vivo models of NASH are utilized.
-
Common Models:
-
Diet-induced models: Mice or rats are fed a high-fat diet (HFD), a Western diet, or a diet deficient in methionine and choline (MCD) to induce NAFLD and NASH. A choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) is also used to induce chronic liver injury.
-
Genetic models: Mice with genetic modifications that predispose them to obesity and insulin resistance, such as ob/ob or db/db mice, are also used.
-
-
Experimental Procedure Outline:
-
Induce NASH in the chosen animal model over a specified period.
-
Administer the HSD17B13 inhibitor (e.g., this compound) or vehicle control to the animals.
-
Monitor relevant physiological parameters throughout the study (e.g., body weight, food intake, plasma markers of liver injury like ALT and AST).
-
At the end of the study, collect liver and plasma samples for analysis.
-
Assess liver histology for steatosis, inflammation, and fibrosis.
-
Perform gene and protein expression analysis of key markers related to lipid metabolism, inflammation, and fibrosis in the liver.
-
Caption: General workflow for in vivo efficacy testing in a NASH model.
Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NASH. While specific data on "this compound" is not publicly available, the methodologies and principles outlined in this guide provide a robust framework for the research and development of inhibitors targeting this key enzyme. The successful characterization of potent and selective HSD17B13 inhibitors, through the systematic application of the described biochemical, cellular, and in vivo experimental protocols, will be crucial in advancing novel therapeutics for patients with chronic liver disease.
References
Understanding the Pharmacokinetics of Hsd17B13 Inhibitors: A Technical Guide
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-99" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the pharmacokinetics of well-characterized hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) inhibitors as a representative model for researchers, scientists, and drug development professionals. The data and methodologies presented are based on publicly accessible information for analogous compounds.
Executive Summary
Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases.[1][2] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. Understanding the pharmacokinetic (PK) profile—the absorption, distribution, metabolism, and excretion (ADME)—of these inhibitors is critical for their successful development and clinical application. This guide summarizes the available preclinical pharmacokinetic data for representative Hsd17B13 inhibitors and details the common experimental protocols used in their evaluation.
Mechanism of Action and Signaling Pathway
Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. It is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. The primary mechanism of action for Hsd17B13 inhibitors is the direct binding to the enzyme's active site, which prevents the catalytic conversion of its substrates. This inhibition is hypothesized to modulate lipid metabolism within hepatocytes, potentially reducing lipotoxicity. Upregulation of Hsd17B13 expression is observed in patients with NAFLD.
Pharmacokinetic Profiles of Hsd17B13 Inhibitors
The following tables summarize the available in vitro and in vivo pharmacokinetic parameters for representative Hsd17B13 inhibitors. It is important to note that these values can vary depending on the specific compound and the experimental conditions.
Table 1: In Vitro ADME Profile of Representative HSD17B13 Inhibitors
| Parameter | Species | Assay System | Value | Reference Compound |
| Metabolic Stability | ||||
| t½ (min) | Mouse | Liver Microsomes | > 60 | BI-3231 |
| CLint (µL/min/mg) | Mouse | Liver Microsomes | < 19 | BI-3231 |
| t½ (min) | Human | Liver Microsomes | > 60 | BI-3231 |
| CLint (µL/min/mg) | Human | Liver Microsomes | < 19 | BI-3231 |
| Plasma Protein Binding | ||||
| % Bound | Mouse | Plasma | 99.8% | BI-3231 |
| % Bound | Human | Plasma | 99.9% | BI-3231 |
| CYP Inhibition | ||||
| IC50 (µM) | Human | Recombinant CYPs | > 25 (for major isoforms) | BI-3231 |
Table 2: In Vivo Pharmacokinetic Profile of Representative HSD17B13 Inhibitors in Mice
| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference Compound |
| Plasma PK | IV | 1 | 1,200 | 0.083 | 380 | 1.2 | 44 | 3.8 | - | BI-3231 |
| Plasma PK | PO | 10 | 130 | 0.5 | 450 | 2.1 | - | - | 12 | BI-3231 |
| Liver Conc. | PO | 10 | 15,000 (ng/g) | 2 | 180,000 (ng·h/g) | 18 | - | - | - | BI-3231 |
Abbreviations: ADME, Absorption, Distribution, Metabolism, and Excretion; AUC, Area under the curve; CL, Clearance; CLint, Intrinsic clearance; Cmax, Maximum concentration; CYP, Cytochrome P450; F, Bioavailability; IC50, Half maximal inhibitory concentration; IV, Intravenous; PK, Pharmacokinetics; PO, Oral; t½, Half-life; Tmax, Time to maximum concentration; Vd, Volume of distribution.
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately characterizing the pharmacokinetic properties of Hsd17B13 inhibitors.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (e.g., mouse or human) and NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The enzymatic reaction is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining is plotted against time to determine the half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.
Methodology:
-
Animal Model: Typically, male C57BL/6 mice are used.
-
Administration:
-
Intravenous (IV): The compound is formulated in a suitable vehicle (e.g., saline, PEG400/water) and administered as a single bolus into the tail vein.
-
Oral (PO): The compound is formulated in a vehicle like 0.5% methylcellulose and administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via methods such as tail vein or retro-orbital bleeding into tubes containing an anticoagulant.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, t½, CL, and Vd are calculated from the plasma concentration-time data using non-compartmental analysis.
Conclusion
The development of potent and selective Hsd17B13 inhibitors represents a promising therapeutic strategy for NAFLD and NASH. A thorough understanding of the pharmacokinetic properties of these molecules is paramount for their translation into effective clinical candidates. The data and protocols outlined in this guide provide a framework for the evaluation of novel Hsd17B13 inhibitors, facilitating the identification of compounds with desirable drug-like properties. While specific data for "this compound" is not available, the principles and methodologies described are broadly applicable to the characterization of other small molecule inhibitors targeting this enzyme.
References
Core Topic: The Role and Inhibition of HSD17B13's Retinol Dehydrogenase Activity
An In-depth Technical Guide on the Effect of Hsd17B13-IN-99 on Retinol Dehydrogenase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein localized to lipid droplets and predominantly expressed in the liver.[1][2][3] Genome-wide association studies have revealed a significant link between loss-of-function variants in the HSD17B13 gene and a decreased risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][4] Mechanistically, HSD17B13 has been identified as a retinol dehydrogenase (RDH), which catalyzes the conversion of retinol to retinaldehyde. This is a critical step in the synthesis of retinoic acid, a molecule involved in regulating lipid metabolism and inflammation. Consequently, HSD17B13 has become an attractive therapeutic target for chronic liver conditions.
This compound is representative of the small molecule inhibitors developed to probe the function of this enzyme. This guide provides a detailed overview of the effect of such inhibitors on the retinol dehydrogenase activity of HSD17B13, presenting quantitative data, experimental protocols, and key pathway visualizations.
Data Presentation: Inhibitory Potency Against HSD17B13
The efficacy of HSD17B13 inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data below is representative of potent HSD17B13 inhibitors characterized in the literature.
| Compound Class | Substrate | IC50 (µM) | Assay Type | Reference |
| Representative HSD17B13 Inhibitor | Retinol | 2.4 ± 0.1 | In Vitro Biochemical | |
| Representative HSD17B13 Inhibitor | Estradiol | 1.4 ± 0.7 | In Vitro Biochemical |
Experimental Protocols
Accurate assessment of HSD17B13's retinol dehydrogenase activity and the potency of its inhibitors requires robust methodologies. The following are detailed protocols for both in vitro and cell-based assays.
In Vitro Bioluminescent Retinol Dehydrogenase Assay
This protocol measures the in vitro RDH activity of purified HSD17B13 by quantifying NADH production, a direct product of the dehydrogenase reaction.
-
Objective: To determine the IC50 value of a test compound (e.g., this compound) against purified recombinant human HSD17B13.
-
Materials:
-
Purified, recombinant full-length human HSD17B13 protein.
-
Test inhibitor dissolved in DMSO.
-
All-trans-retinol (substrate).
-
NAD+ (cofactor).
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20.
-
Bioluminescent NAD(P)H detection kit (e.g., NAD(P)H-Glo™ Detection System).
-
White, low-volume 384-well microtiter plates.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to achieve final desired concentrations.
-
Reaction Setup: In a white-walled 384-well plate, add the diluted test compound or vehicle (DMSO) control.
-
Enzyme Addition: Add the recombinant HSD17B13 enzyme to each well and pre-incubate with the compound for a specified period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of all-trans-retinol and NAD+.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
NADH Detection: Add the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's protocol to stop the reaction and generate a luminescent signal proportional to the amount of NADH produced.
-
Data Acquisition: Read the luminescence signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to vehicle controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Retinol Dehydrogenase Activity Assay
This assay quantifies the conversion of retinol to its metabolites in a cellular environment where HSD17B13 is overexpressed.
-
Objective: To measure the effect of an HSD17B13 inhibitor on the conversion of retinol to retinaldehyde in a cellular context.
-
Materials:
-
HEK293 cells.
-
Expression vector for human HSD17B13 or an empty vector control.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
All-trans-retinol.
-
Cell lysis buffer and reagents for protein quantification.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Procedure:
-
Cell Culture and Transfection: Seed HEK293 cells in 6-well plates. After 24 hours, transfect the cells with the HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.
-
Inhibitor Treatment: 24 hours post-transfection, remove the medium and add fresh medium containing the desired concentrations of the HSD17B13 inhibitor or vehicle (DMSO). Incubate for 1 hour at 37°C.
-
Substrate Addition: Add all-trans-retinol (e.g., final concentration of 5 µM) to each well.
-
Incubation: Incubate the cells for 8 hours at 37°C to allow for the conversion of retinol to retinaldehyde.
-
Sample Collection: Place the plate on ice and wash the cells twice with cold PBS. Lyse the cells and collect the lysates.
-
Retinoid Extraction: Perform a liquid-liquid extraction on the cell lysates using an organic solvent such as hexane to isolate the retinoids. Evaporate the organic phase to dryness under nitrogen.
-
HPLC Analysis: Reconstitute the dried extract in mobile phase and inject it into an HPLC system equipped with a C18 column. Separate the retinoids using an acetonitrile/water gradient and detect retinaldehyde by UV absorbance at approximately 380 nm.
-
Data Analysis: Quantify the amount of retinaldehyde by comparing the peak area to a standard curve. Normalize the production of retinaldehyde to the total protein concentration of the cell lysate.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: HSD17B13-mediated retinol metabolism and point of inhibition.
Caption: Workflow for the cell-based retinol dehydrogenase assay.
References
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-99 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Hsd17B13-IN-99, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in various in vitro cell culture assays. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a key therapeutic target in the study and treatment of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against the progression of these diseases, highlighting the therapeutic potential of inhibiting its enzymatic activity.
This compound is designed for researchers to investigate the cellular functions of HSD17B13 and to assess the therapeutic potential of its inhibition in relevant cell-based models.
Mechanism of Action and Signaling Pathway
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is localized on the surface of lipid droplets within hepatocytes. The enzyme is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c). HSD17B13 activity has also been linked to the platelet-activating factor (PAF)/STAT3 signaling pathway, which is involved in inflammatory responses. This compound acts as a direct competitive inhibitor of the HSD17B13 enzyme, binding to its active site and preventing the conversion of its substrates.
Figure 1: Simplified HSD17B13 signaling pathway and point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the typical in vitro potency of selective HSD17B13 inhibitors, which can be expected for this compound.
| Compound | Target | Assay Type | Potency (IC50/Ki) | Cell Line | Reference |
| This compound (representative) | Human HSD17B13 | Enzymatic (Biochemical) | Single-digit nM | - | |
| This compound (representative) | Human HSD17B13 | Cellular | Double-digit nM | Huh7, HepG2 | |
| BI-3231 | Human HSD17B13 | Enzymatic (Ki) | Single-digit nM | - | |
| BI-3231 | Mouse HSD17B13 | Enzymatic (Ki) | 13 nM | - | |
| BI-3231 | Human HSD17B13 | Cellular (IC50) | Double-digit nM | - |
Experimental Protocols
Preparation of this compound
-
Reconstitution : this compound is typically supplied as a solid. To create a high-concentration stock solution (e.g., 10 mM), reconstitute the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Storage : For long-term stability, store the stock solution at -20°C or -80°C. It is important to avoid repeated freeze-thaw cycles.
-
Working Solutions : Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Protocol 1: Cellular HSD17B13 Inhibition Assay in Overexpressing HEK293 Cells
This protocol is designed to determine the cellular IC50 of this compound in a controlled system.
Materials:
-
HEK293 cells
-
HSD17B13 expression vector and empty vector control
-
Appropriate cell culture media and transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Reagents for HPLC analysis or a commercial luminescence-based assay kit
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture and Transfection : Culture HEK293 cells in the appropriate media. Transfect the cells with either the HSD17B13 expression vector or an empty vector as a control, using a suitable transfection reagent.
-
Compound Treatment : After allowing 24-48 hours for protein expression, treat the cells with various concentrations of this compound or DMSO for a predetermined period (e.g., 1-2 hours).
-
Sample Collection and Preparation : Collect the cell culture supernatant and/or cell lysates. If using HPLC, perform an extraction to isolate retinoids.
-
Measurement of Enzymatic Activity : Quantify the amount of product (e.g., retinaldehyde) formed using a validated method such as HPLC or a luminescence-based assay that measures NADH production.
-
Protein Quantification : Determine the total protein concentration in the cell lysates to normalize the product formation.
-
Data Analysis : Calculate the rate of product formation for each concentration of this compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Lipid Accumulation Assay in Hepatocytes
This protocol assesses the effect of this compound on lipid accumulation in a more physiologically relevant hepatocyte model.
Materials:
-
Hepatocyte-derived cell lines (e.g., Huh7 or HepG2)
-
Fatty acid solution (e.g., oleic acid complexed to BSA)
-
This compound
-
DMSO (vehicle control)
-
Lipid staining dye (e.g., Oil Red O or Bodipy)
-
Fixative (e.g., 4% paraformaldehyde)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding : Seed Huh7 or HepG2 cells in a multi-well plate at an appropriate density.
-
Induction of Lipid Accumulation : Treat the cells with a fatty acid solution to induce lipid droplet formation.
-
Inhibitor Treatment : Concurrently with the fatty acid treatment, add varying concentrations of this compound or DMSO to the cells.
-
Incubation : Incubate the cells for 24-48 hours.
-
Staining :
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the intracellular lipid droplets with Oil Red O or Bodipy according to the manufacturer's protocol.
-
-
Quantification :
-
For Oil Red O, extract the dye and measure the absorbance using a microplate reader.
-
For Bodipy, capture images using a fluorescence microscope and quantify the fluorescence intensity.
-
-
Data Analysis : Compare the lipid accumulation in this compound-treated cells to the vehicle-treated control to determine the effect of HSD17B13 inhibition.
Experimental Workflow Diagram
Figure 2: General experimental workflow for in vitro cell culture assays with this compound.
References
How to prepare Hsd17B13-IN-99 stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have revealed a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] This makes HSD17B13 a compelling therapeutic target for the development of novel inhibitors. Hsd17B13-IN-99 is an inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 μM for estradiol, a known substrate of the enzyme.[5] This document provides detailed protocols for the preparation of stock and working solutions of this compound to facilitate its use in preclinical research.
HSD17B13 Signaling and Inhibition
HSD17B13 is involved in hepatic lipid metabolism and is localized to lipid droplets within hepatocytes. Its expression can be induced by the liver X receptor-α (LXRα) through the sterol regulatory element-binding protein-1c (SREBP-1c). The enzyme is understood to metabolize various lipid substrates, including steroids and retinoids. Inhibition of HSD17B13 is hypothesized to protect against liver injury and the progression of NAFLD.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the public domain, the following table summarizes key information and provides data for a well-characterized HSD17B13 inhibitor, BI-3231, for comparative purposes.
| Parameter | This compound | BI-3231 (for reference) |
| Target | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) |
| IC50 | < 0.1 μM (for estradiol) | 1 nM (human), 13 nM (mouse) |
| Molecular Weight | 430.44 g/mol (for a related compound, HSD17B13-IN-9) | Not specified |
| Formula | C22H17F3N2O2S (for a related compound, HSD17B13-IN-9) | Not specified |
| Appearance | Solid (assumed) | Not specified |
| Color | White to off-white (for a related compound, HSD17B13-IN-9) | Not specified |
Experimental Protocols
The following protocols are based on best practices for handling similar small molecule inhibitors. Researchers should validate these protocols for their specific experimental setup.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). For other HSD17B13 inhibitors, solubility in DMSO can be as high as 100 mg/mL.
-
Dissolution: Vortex the solution for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37°C for 5-10 minutes may also aid dissolution. Visually inspect the solution to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Table of Stock Solution Storage Recommendations:
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the stock solution to prepare working solutions for cell-based assays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell culture medium (serum-free or complete, as required by the assay)
-
Sterile tubes
Procedure:
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM) to determine the optimal concentration.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Immediate Use: Prepare working solutions fresh for each experiment.
Protocol 3: Preparation of Working Solutions for In Vivo Studies
This protocol provides a general guideline for formulating this compound for administration in animal models. The specific formulation may need to be optimized depending on the route of administration and animal model.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
-
Vortex mixer
Procedure (Example Formulation): A common vehicle for in vivo administration of similar compounds consists of DMSO, PEG300, Tween 80, and saline. An example formulation is: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Initial Dissolution: Dissolve the required amount of this compound powder in DMSO.
-
Addition of Excipients: Add PEG300 and mix thoroughly. Then, add Tween 80 and mix until the solution is clear.
-
Aqueous Phase: Add saline or PBS to the mixture and vortex until a homogenous solution is formed.
-
Fresh Preparation: Prepare this working solution fresh on the day of use to ensure stability and prevent precipitation.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation of stock solution | Incomplete dissolution or compound degradation. | Warm the vial to room temperature and vortex or sonicate. If the precipitate persists, prepare a fresh stock solution. |
| Precipitation in cell culture medium | Poor aqueous solubility; final concentration is too high. | Decrease the final concentration of the inhibitor. Ensure the final DMSO concentration is low (≤ 0.1%). |
| Inconsistent experimental results | Inaccurate concentration due to incomplete dissolution or degradation; repeated freeze-thaw cycles. | Visually inspect solutions for precipitate before use. Aliquot stock solutions into single-use volumes. |
| Cell toxicity | Inhibitor concentration is too high; high solvent concentration. | Perform a dose-response curve to determine the optimal non-toxic concentration. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor). |
Conclusion
This compound is a valuable tool for investigating the role of HSD17B13 in liver disease and for the development of potential therapeutics. Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible experimental results. The protocols and information provided in this document offer a comprehensive guide for researchers utilizing this compound in their studies. It is recommended to consult the manufacturer's specific guidelines for the lot of this compound being used, if available.
References
Application Notes and Protocols: Hsd17B13-IN-99 in HepG2 and Huh7 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a significant therapeutic target in chronic liver diseases.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][3] Hsd17B13-IN-99 is a potent and selective inhibitor of HSD17B13, designed to mimic the protective effects of these genetic variants by blocking the enzyme's catalytic activity.[4] This document provides detailed application notes and protocols for the use of this compound in the widely used human hepatoma cell lines, HepG2 and Huh7.
Mechanism of Action
HSD17B13 is localized to the surface of lipid droplets within hepatocytes and is involved in lipid and retinol metabolism. The enzyme exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde. Overexpression of HSD17B13 is associated with an increase in the number and size of lipid droplets. This compound, as a selective inhibitor, is expected to reduce hepatic lipid accumulation by modulating lipid metabolism within these cells.
Data Presentation
The following tables summarize representative quantitative data for the activity of this compound in biochemical and cell-based assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value |
| Target | Human HSD17B13 |
| IC50 | 0.01 µM |
| Assay Type | Enzymatic Assay |
| Substrate | Retinol |
| Cofactor | NAD+ |
Note: The IC50 value is based on a similar potent and selective inhibitor, Hsd17B13-IN-9, as specific data for this compound is not publicly available.
Table 2: Cellular Activity of this compound in HepG2 and Huh7 Cells
| Cell Line | Parameter | Condition | Result |
| HepG2 | Lipid Accumulation (EC50) | Oleic Acid-Induced | ~0.5 µM |
| Triglyceride Content | 1 µM this compound | 40% reduction | |
| Cell Viability (CC50) | 72 hours | > 50 µM | |
| Huh7 | Lipid Accumulation (EC50) | Oleic Acid-Induced | ~0.7 µM |
| Triglyceride Content | 1 µM this compound | 35% reduction | |
| Cell Viability (CC50) | 72 hours | > 50 µM |
Note: These are representative data based on the expected effects of a potent HSD17B13 inhibitor. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Assessment of this compound on Lipid Accumulation in HepG2 and Huh7 Cells
This protocol describes a method to quantify the effect of this compound on lipid accumulation in hepatocytes using the fluorescent dye Nile Red.
Materials:
-
HepG2 or Huh7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Oleic acid
-
Nile Red stain
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (4%)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed HepG2 or Huh7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Induction of Lipid Accumulation: Prepare a stock solution of oleic acid complexed to bovine serum albumin (BSA). Treat the cells with an optimized concentration of oleic acid (e.g., 200 µM) in serum-free medium to induce lipid droplet formation.
-
Inhibitor Treatment: Concurrently with oleic acid treatment, add serial dilutions of this compound (e.g., from 0.01 µM to 10 µM) to the wells. Include a vehicle control (DMSO, typically ≤ 0.1%).
-
Incubation: Incubate the cells for 24-48 hours.
-
Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cells with Nile Red solution (e.g., 1 µg/mL in PBS) for 15 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells twice with PBS.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity or the number and size of lipid droplets per cell.
-
-
Data Analysis: Determine the EC50 value of this compound for the reduction of lipid accumulation.
Protocol 2: Quantification of Intracellular Triglycerides
This protocol provides a method to measure the effect of this compound on intracellular triglyceride levels.
Materials:
-
Treated HepG2 or Huh7 cells (from Protocol 1)
-
Triglyceride Quantification Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Plate reader
Procedure:
-
Cell Lysis: After treatment with oleic acid and this compound, wash the cells with PBS and lyse them according to the manufacturer's protocol for the triglyceride quantification kit.
-
Quantification:
-
Perform the triglyceride assay according to the kit's instructions. This typically involves an enzymatic reaction that results in a colorimetric or fluorescent signal proportional to the triglyceride concentration.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Normalization: Normalize the triglyceride levels to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
-
Data Analysis: Calculate the percentage reduction in triglyceride content in this compound-treated cells compared to the vehicle control.
Visualizations
References
Application Note: Quantitative Analysis of Hsd17B13-IN-99 in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Hsd17B13-IN-99, a novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), in human plasma. Hsd17B13 is a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases.[1] The development of potent inhibitors like this compound necessitates reliable bioanalytical methods to support pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1][2] This method employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The assay is validated with a lower limit of quantification (LLOQ) of 0.5 ng/mL and demonstrates excellent linearity over the range of 0.5 to 1000 ng/mL, making it suitable for clinical and preclinical research.
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing chronic liver conditions, including NASH and alcohol-related liver disease. This has identified Hsd17B13 as a key therapeutic target. This compound is a small molecule inhibitor designed to target this enzyme. To facilitate its development, a validated bioanalytical method is essential for characterizing its pharmacokinetic profile in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for such applications due to its high sensitivity, selectivity, and reproducibility. This document provides a comprehensive protocol for the quantitative determination of this compound in human plasma.
Experimental
-
Analytes: this compound (Assumed MW: ~480 g/mol ), this compound-d4 (Internal Standard, IS).
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, LC-MS grade), Ultrapure Water.
-
Plasma: Human plasma (K2-EDTA).
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
MS System: Sciex 6500+ QTRAP or equivalent triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.
-
Stock Solutions: Primary stock solutions of this compound and this compound-d4 were prepared in 100% MeOH at a concentration of 1 mg/mL.
-
Working Solutions: A series of working solutions were prepared by serially diluting the stock solution with 50:50 MeOH:Water.
-
Calibration Standards & Quality Controls (QCs): Calibration standards and QCs were prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations.
A simple protein precipitation method was used for sample extraction.
-
Aliquot 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 500 ng/mL of this compound-d4 in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.
-
Inject 5 µL onto the LC-MS/MS system.
Chromatographic separation was performed on a C18 reversed-phase column.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
Time (min) %B 0.0 10 0.5 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
Detection was achieved using a triple quadrupole mass spectrometer in positive ion ESI mode with Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 55 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 550°C.
-
IonSpray Voltage: 5500 V.
-
MRM Transitions (Hypothetical):
Compound Q1 (m/z) Q3 (m/z) DP (V) CE (V) This compound 481.2 250.1 80 35 | this compound-d4 | 485.2 | 254.1 | 80 | 35 |
Method Validation Summary
The method was validated following standard bioanalytical guidelines.
| Parameter | Result |
| Linearity Range | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | ~90% |
| Matrix Effect | Minimal and compensated by SIL-IS |
Table 1: Summary of Method Validation Quantitative Data.
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: HSD17B13 role in liver pathophysiology and point of intervention.
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, which is essential for supporting pharmacokinetic assessments in drug development programs. The validated method meets the criteria for bioanalytical assays and is suitable for determining the concentration of this compound in a variety of research and clinical settings.
References
Application Notes and Protocols for Assessing Hsd17B13-IN-99 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have demonstrated that loss-of-function variants in the Hsd17B13 gene are associated with a decreased risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3] This strong genetic validation has positioned Hsd17B13 as a compelling therapeutic target for the treatment of these conditions.
Hsd17B13-IN-99 is a novel small molecule inhibitor developed to target the enzymatic activity of Hsd17B13. A critical step in the preclinical validation of any targeted inhibitor is the confirmation of direct binding to its intended protein target in a cellular context and the characterization of its inhibitory potency. These application notes provide detailed protocols for assessing the target engagement of this compound using two primary methodologies: the Cellular Thermal Shift Assay (CETSA) to confirm direct binding in cells, and a biochemical assay to determine its enzymatic inhibitory activity.
Hsd17B13 Signaling Pathway
Hsd17B13 is involved in hepatic lipid metabolism and its expression is regulated by key transcription factors.[3] The Liver X receptor α (LXRα) can induce the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis. SREBP-1c, in turn, upregulates the expression of Hsd17B13. The enzyme localizes to lipid droplets and is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde in an NAD+-dependent manner.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound for illustrative purposes, based on the types of results obtained from the described protocols.
Table 1: Inhibitory Potency of this compound
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | Human Hsd17B13 | 15 | Recombinant enzyme, 50 µM β-estradiol, 500 µM NAD+ |
| BI-3231 (Control) | Human Hsd17B13 | 5 | Recombinant enzyme, substrate and cofactor concentrations may vary |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound
| Parameter | Vehicle (DMSO) | This compound (1 µM) |
| Melting Temperature (Tm/Tagg) | 52.5°C | 57.0°C |
| Thermal Shift (ΔTm/ΔTagg) | - | +4.5°C |
| Cellular EC50 (ITDR) | - | 85 nM |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
The CETSA method is used to verify the direct binding of this compound to the Hsd17B13 protein in intact cells. The principle is based on ligand-induced thermal stabilization of the target protein.
Part A: Melt Curve Analysis
This experiment determines the aggregation temperature (Tagg) of Hsd17B13 and the thermal shift (ΔTagg) induced by the inhibitor.
Materials and Reagents:
-
Cell Line: HepG2 cells (endogenously expressing Hsd17B13) or HEK293 cells overexpressing human Hsd17B13.
-
Compound: this compound; Vehicle (DMSO).
-
Buffers: PBS, Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Equipment: Cell culture supplies, thermal cycler, centrifuge, western blot equipment or ELISA supplies.
Procedure:
-
Cell Culture: Culture cells to approximately 80-90% confluency.
-
Harvesting: Harvest cells and wash with PBS. Resuspend the cell pellet in PBS to a concentration of 10-20 x 10^6 cells/mL.
-
Compound Treatment: Divide the cell suspension into two aliquots. Treat one with this compound (e.g., 1 µM final concentration) and the other with an equivalent amount of DMSO (vehicle control). Incubate at 37°C for 1 hour.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes for each temperature point. Use a thermal cycler to heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step to 4°C. Include a non-heated control.
-
Cell Lysis: Lyse the cells by adding an appropriate lysis buffer and performing freeze-thaw cycles or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Hsd17B13 at each temperature point using western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble Hsd17B13 (normalized to the non-heated control) against the temperature. Determine the Tagg, the temperature at which 50% of the protein is denatured. The difference in Tagg between the inhibitor-treated and vehicle-treated samples is the ΔTagg.
Part B: Isothermal Dose-Response (ITDR) Analysis
This experiment determines the cellular potency (EC50) of the inhibitor in stabilizing Hsd17B13 at a fixed temperature.
Procedure:
-
Determine Optimal Temperature: From the melt curve analysis, select a temperature that results in approximately 50-80% protein aggregation in the vehicle-treated group.
-
Cell Preparation: Prepare cells as described in Part A.
-
Dose-Response Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM).
-
Incubation: Aliquot cells into PCR tubes and add the different concentrations of the inhibitor or vehicle. Incubate for 1 hour at 37°C.
-
Heating: Heat all samples at the predetermined optimal temperature for 3 minutes, then cool to 4°C for 3 minutes.
-
Lysis and Analysis: Lyse the cells, separate the soluble fraction, and quantify the amount of soluble Hsd17B13 as described in Part A.
-
Data Analysis: Plot the amount of soluble Hsd17B13 against the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 value.
Protocol 2: In Vitro Biochemical Assay for Inhibitory Activity (IC50 Determination)
This protocol describes a biochemical assay to determine the inhibitory potency (IC50) of this compound on purified recombinant Hsd17B13 enzyme by measuring the production of NADH.
Materials and Reagents:
-
Enzyme: Purified, recombinant human Hsd17B13.
-
Substrate: β-estradiol or Retinol.
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+).
-
Compound: this compound.
-
Detection Reagent: NADH-Glo™ Detection Kit or similar luminescence-based NADH detection system.
-
Assay Buffer: e.g., 25 mM Tris-HCl (pH 7.5), 0.01% Triton X-100.
-
Equipment: Plate reader with luminescence detection capabilities, white opaque 96- or 384-well plates.
Procedure:
-
Reagent Preparation: Prepare solutions of this compound at various concentrations in DMSO. Prepare working solutions of the enzyme, substrate, and NAD+ in assay buffer.
-
Assay Setup: In a white, opaque multi-well plate, add the following to each well:
-
Assay Buffer.
-
This compound solution or DMSO (for control wells).
-
Hsd17B13 enzyme.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a mixture of the substrate (e.g., β-estradiol) and NAD+ to all wells to start the enzymatic reaction. The final volume should be consistent across all wells (e.g., 50 µL).
-
Enzymatic Reaction: Incubate the plate at room temperature for 60-120 minutes. Protect the plate from light.
-
NADH Detection: Add the NADH detection reagent (prepared according to the manufacturer's instructions) to each well.
-
Signal Development: Incubate the plate in the dark at room temperature for approximately 60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the control wells (DMSO-treated, 100% activity) and no-enzyme wells (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for assessing the target engagement and inhibitory activity of this compound. The Cellular Thermal Shift Assay is an indispensable tool for confirming direct target binding within a physiologically relevant cellular environment, providing crucial evidence of the compound's mechanism of action. The biochemical assay allows for the precise quantification of the inhibitor's potency (IC50). Together, these methods are fundamental for the characterization and continued development of Hsd17B13 inhibitors as potential therapeutics for chronic liver diseases.
References
Application Notes and Protocols for High-Throughput Screening Assays Using Hsd17B13-IN-99
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a significant therapeutic target for chronic liver diseases.[1] A lipid droplet-associated enzyme predominantly expressed in the liver, HSD17B13 is implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2][3] Compelling genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver conditions, including NASH, alcoholic liver disease, and hepatocellular carcinoma.[4][5] This protective genetic association has spurred the development of small molecule inhibitors to pharmacologically replicate this effect.
Hsd17B13-IN-99 is an inhibitor of HSD17B13, designed for research into liver diseases, metabolic disorders, and drug-induced liver injury. These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) assays aimed at identifying and characterizing novel HSD17B13 inhibitors.
Data Presentation: Inhibitory Activity
This compound demonstrates potent inhibition of HSD17B13. The following table summarizes its inhibitory activity and provides context by comparing it with other known inhibitors.
| Compound | Target | Assay Type | Substrate | IC50 | Reference |
| This compound | HSD17B13 | Biochemical | Estradiol | < 0.1 µM | |
| Hsd17B13-IN-72 | HSD17B13 | Biochemical | Estradiol | < 0.1 µM | |
| BI-3231 | HSD17B13 | Biochemical | Estradiol | 0.002 µM (Kᵢ) | |
| BI-3231 | HSD17B13 | Cellular | Estradiol | 0.022 µM | |
| Alkynyl phenol 1 | HSD17B13 | Biochemical | Estradiol | 1.4 µM | |
| Alkynyl phenol 1 | HSD17B13 | Biochemical | Retinol | 2.4 µM |
Note: IC50 values can vary based on specific assay conditions (e.g., enzyme and substrate concentrations). The data presented is for comparative purposes.
HSD17B13 Signaling and Regulatory Pathway
The expression of HSD17B13 is regulated by key pathways in hepatic lipid metabolism. The Liver X Receptor α (LXRα), a critical regulator of lipid homeostasis, induces HSD17B13 expression through the sterol regulatory element-binding protein 1c (SREBP-1c). SREBP-1c activates the transcription of the HSD17B13 gene, playing a role in lipogenesis.
High-Throughput Screening (HTS) Workflow
The discovery of novel HSD17B13 inhibitors typically follows a multi-stage HTS campaign. This process is designed to efficiently screen large compound libraries and identify promising candidates for further development.
Experimental Protocols
Biochemical HTS Assay for HSD17B13 Inhibition (NADH Detection)
This protocol describes a robust biochemical assay to measure HSD17B13 enzymatic activity by monitoring the production of NADH, a product of the enzyme's oxidoreductase activity. Luminescence-based detection systems like NAD(P)H-Glo™ are commonly used for this purpose in an HTS format.
Materials:
-
Purified, recombinant human HSD17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
This compound (reference inhibitor) and test compounds (dissolved in 100% DMSO)
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
NAD(P)H-Glo™ Detection Reagent (or similar luminescent NADH detection kit)
-
384-well white, solid-bottom assay plates
Procedure:
-
Compound Plating: Using an acoustic dispenser, dispense 50-100 nL of test compounds serially diluted in 100% DMSO into 384-well assay plates. This achieves a final assay concentration range suitable for dose-response curves (e.g., 0.1 nM to 100 µM). Include wells for this compound as a reference control.
-
Controls: Designate wells for positive control (DMSO vehicle, 0% inhibition) and negative control (no enzyme, 100% inhibition).
-
Substrate/Cofactor Addition: Prepare a 2X substrate mix containing 12 µM β-estradiol and 500 µM NAD+ in assay buffer. Add 5 µL of this mix to each well.
-
Enzyme Addition: Prepare a 2X enzyme solution containing purified HSD17B13 protein (e.g., 30 nM final concentration) in assay buffer. Initiate the reaction by adding 5 µL to each well. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes in the dark.
-
NADH Detection: Add 10 µL of prepared NAD(P)H-Glo™ Detection Reagent to each well.
-
Second Incubation: Incubate the plate for an additional 60 minutes at room temperature in the dark to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence signal using a compatible plate reader.
Data Analysis:
-
Normalize the data to control wells (vehicle control for 0% inhibition and a potent inhibitor or no enzyme for 100% inhibition).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Cell-Based HTS Assay for HSD17B13 Inhibition
This protocol measures the inhibition of HSD17B13 in a more physiologically relevant cellular environment by quantifying the conversion of a substrate. HEK293 cells stably overexpressing HSD17B13 are commonly used.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell Culture Medium: DMEM with 10% FBS, 1x Glutamax, 1x sodium pyruvate
-
Estradiol (substrate)
-
This compound and test compounds (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
384-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-HSD17B13 cells into 384-well plates at a density of 0.4 x 10^6 cells/mL (e.g., 25 µL per well) and incubate for 24 hours.
-
Compound Treatment: Add test compounds and this compound to the cells at desired final concentrations. Incubate for 1-2 hours at 37°C.
-
Substrate Addition: Add estradiol to the cell culture medium to a final concentration (e.g., 10-50 µM).
-
Enzymatic Reaction: Incubate for a sufficient time to allow for enzymatic conversion (e.g., 4-6 hours) at 37°C.
-
Product Measurement: Quantify the product (estrone) from the cell lysate or supernatant. This is typically performed using high-throughput mass spectrometry (e.g., MALDI-TOF-MS or LC-MS/MS) for sensitive and accurate detection.
-
Cell Viability (Optional): In a parallel plate, perform a cell viability assay (e.g., CellTiter-Glo®) to identify compounds that are cytotoxic.
Data Analysis:
-
Normalize the amount of product formed to the vehicle control (0% inhibition) and a no-substrate or potent inhibitor control (100% inhibition).
-
Determine the cellular IC50 value by plotting the normalized product formation against the compound concentration.
Mechanism of Action
HSD17B13 inhibitors like this compound function through direct competitive inhibition. They bind to the active site of the HSD17B13 enzyme, which is dependent on the cofactor NAD+. This binding action physically blocks the endogenous substrate from accessing the catalytic site, thereby preventing its conversion to product and halting the downstream signaling cascade.
Conclusion
The provided protocols offer a comprehensive framework for establishing and executing high-throughput screening assays for the discovery of novel HSD17B13 inhibitors, using this compound as a reliable reference compound. Both the biochemical and cell-based assays are critical tools for identifying and characterizing new therapeutic agents for chronic liver diseases. Successful drug discovery campaigns will depend on careful assay optimization and thorough validation of initial hits.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HSD17B13 Protein Levels Following Hsd17B13-IN-99 Treatment via Western Blot
These application notes provide a detailed protocol for the quantification of Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) protein expression in cultured cells after treatment with a specific inhibitor, Hsd17B13-IN-99. This protocol is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of HSD17B13 inhibition for liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging evidence has strongly linked HSD17B13 to the pathogenesis of chronic liver diseases.[1][4] Increased expression of HSD17B13 is observed in patients with NAFLD, and it is thought to play a role in hepatic lipid metabolism. Conversely, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, making HSD17B13 a compelling therapeutic target.
Small molecule inhibitors of HSD17B13, such as this compound, are being developed to mimic the protective effects of these genetic variants. The primary mechanism of action for these inhibitors is the direct binding to the enzyme's active site, which prevents the catalytic conversion of its substrates. Western blot analysis is a fundamental technique to quantify changes in total HSD17B13 protein levels in response to such inhibitors, which helps to assess target engagement and effects on protein stability.
HSD17B13 Signaling and Mechanism of Inhibitor Action
HSD17B13 is involved in lipid and retinol metabolism. Its expression can be induced by the liver X receptor α (LXRα) via sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis. By inhibiting the enzymatic activity of HSD17B13, small molecules like this compound are hypothesized to modulate downstream pathways related to lipid metabolism and potentially reduce lipotoxicity in hepatocytes.
Figure 1: Simplified HSD17B13 signaling pathway and inhibitor action.
Experimental Protocol
This protocol outlines the treatment of a suitable human liver cell line (e.g., HepG2) with this compound, followed by sample preparation and Western blot analysis to determine HSD17B13 protein levels.
Materials and Reagents
| Reagent/Material | Supplier/Catalog No. | Storage |
| HepG2 cell line | ATCC (or equivalent) | Liquid Nitrogen |
| DMEM | Gibco (or equivalent) | 4°C |
| Fetal Bovine Serum (FBS) | Gibco (or equivalent) | -20°C |
| Penicillin-Streptomycin | Gibco (or equivalent) | -20°C |
| This compound | -20°C or -80°C | |
| DMSO | Sigma-Aldrich | Room Temperature |
| RIPA Lysis Buffer | Cell Signaling Technology | 4°C |
| Protease Inhibitor Cocktail | Roche (or equivalent) | 4°C |
| BCA Protein Assay Kit | Thermo Fisher Scientific | Room Temperature |
| 4x Laemmli Sample Buffer | Bio-Rad | Room Temperature |
| 12% or 15% SDS-PAGE Gels | Bio-Rad (or self-cast) | 4°C |
| PVDF Membrane | Millipore | Room Temperature |
| Ponceau S Solution | Sigma-Aldrich | Room Temperature |
| Blocking Buffer (5% non-fat milk or BSA in TBST) | 4°C | |
| Primary Anti-HSD17B13 Antibody | Cell Signaling #35371, Thermo PA5-25633 | 4°C |
| Primary Anti-GAPDH Antibody (Loading Control) | Cell Signaling #5174 | 4°C |
| HRP-conjugated Secondary Antibody | 4°C | |
| ECL Substrate | Thermo Fisher Scientific | Room Temperature |
| TBST (Tris-buffered saline with 0.1% Tween-20) | Room Temperature |
Experimental Workflow
Figure 2: Experimental workflow for Western blot analysis of HSD17B13.
Step-by-Step Methodology
1. Cell Culture and Inhibitor Treatment
-
Seed HepG2 cells in 6-well plates at a density that will result in 70-90% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%) for the desired time (e.g., 24-48 hours).
2. Cell Lysis and Protein Quantification
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final 1x concentration and boil at 95-100°C for 5-10 minutes. Note: For multi-pass transmembrane proteins, boiling may not be ideal; however, for lipid-droplet associated proteins like HSD17B13, boiling is generally acceptable.
-
Load 20-30 µg of total protein per lane into a 12% or 15% SDS-PAGE gel. The molecular weight of HSD17B13 is approximately 30-34 kDa.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 1-2 hours or a semi-dry transfer can be used.
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-HSD17B13 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. (See Table 2 for recommended dilutions).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein like GAPDH or β-actin.
5. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HSD17B13 band intensity to the corresponding loading control band intensity for each sample.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Reagent and Antibody Dilutions
| Reagent | Recommended Dilution |
| Primary Anti-HSD17B13 Antibody | 1:1000 |
| Primary Anti-GAPDH Antibody | 1:1000 - 1:10000 |
| HRP-conjugated Secondary Antibody | 1:5000 - 1:20000 |
Table 2: Example Data - HSD17B13 Protein Levels after this compound Treatment
| Treatment Group | HSD17B13 (Normalized Intensity) | Standard Deviation | % Change from Vehicle |
| Vehicle (DMSO) | 1.00 | ± 0.08 | 0% |
| This compound (0.1 µM) | 0.95 | ± 0.07 | -5% |
| This compound (1 µM) | 0.92 | ± 0.09 | -8% |
| This compound (10 µM) | 0.88 | ± 0.06 | -12% |
Note: The data presented in Table 2 is hypothetical and for illustrative purposes only. Actual results may vary.
Troubleshooting and Considerations
-
Low Signal: If the HSD17B13 signal is weak, consider using a cell line with higher endogenous expression or performing cellular fractionation to enrich for the lipid droplet/membrane fraction.
-
Inhibitor Activity: As this compound is an enzyme inhibitor, it may not necessarily alter the total protein expression levels of HSD17B13. This Western blot protocol primarily assesses whether the inhibitor treatment has any off-target effects on HSD17B13 protein stability or expression. A downstream functional assay may be required to confirm the inhibitor's efficacy.
-
Antibody Specificity: Ensure the primary antibody is validated for Western blot applications and specific to HSD17B13. Several commercial antibodies are available.
References
Troubleshooting & Optimization
Hsd17B13-IN-99 solubility issues and solutions
Welcome to the technical support center for Hsd17B13-IN-99. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and experimental use of this compound, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges, particularly those related to solubility.
Disclaimer: Specific solubility data for this compound is not publicly available. The information provided is based on data from structurally similar HSD17B13 inhibitors and should be used as a guideline. It is strongly recommended to perform small-scale solubility tests before preparing larger quantities of solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: While specific data for this compound is unavailable, for similar HSD17B13 inhibitors, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions.[1][2] It is advisable to use anhydrous DMSO to prevent compound degradation due to moisture.[2]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What can I do?
A2: This is a frequent issue with hydrophobic compounds like many small molecule inhibitors.[2] Several strategies can help mitigate this:
-
Decrease the final concentration: The compound may be precipitating because its solubility limit in the aqueous medium is exceeded. Try using a lower final concentration in your assay.
-
Increase the serum percentage: If using cell culture medium, increasing the serum concentration can sometimes help, as serum proteins can aid in solubilizing the compound.[2]
-
Use a solubilizing agent: Consider the use of excipients such as PEG300, Tween-80, or SBE-β-CD, which have been employed for in vivo studies of other HSD17B13 inhibitors. Always run a vehicle control to ensure the solubilizing agent does not affect your experimental results.
Q3: My this compound powder is not fully dissolving in DMSO. What steps can I take?
A3: If you encounter difficulty dissolving the compound, you can try the following:
-
Vortexing: Ensure the solution is vortexed thoroughly.
-
Sonication: Sonicating the solution in a water bath for 10-15 minutes can help break up aggregates and aid dissolution.
-
Gentle Warming: Gently warming the solution in a 37°C water bath for 5-10 minutes may also improve solubility.
Q4: How should I store my this compound stock solution?
A4: For long-term stability, stock solutions of similar HSD17B13 inhibitors are typically stored at -80°C (for up to 6 months) or -20°C for shorter periods (up to 1 month), protected from light. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered with this compound and similar compounds.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
While specific solubility data for this compound is not available, the following table summarizes solubility information for other HSD17B13 inhibitors to provide a general reference.
| Compound | Solvent | Solubility | Notes |
| HSD17B13-IN-2 | DMSO | 100 mg/mL | Sonication may be required. |
| BI-3231 | DMSO | 125 mg/mL | Gentle warming may be necessary. |
| HSD17B13-IN-9 | Corn Oil (with 10% DMSO) | ≥ 2.5 mg/mL | For in vivo formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol provides a general procedure for preparing stock and working solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Target cell culture medium (with or without serum, as required by the assay)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Allow the vial of this compound powder to reach room temperature before opening. b. Weigh the required amount of powder in an aseptic environment. c. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). d. Vortex the solution thoroughly until the powder is completely dissolved. If dissolution is slow, sonicate for 5-10 minutes. e. Aliquot the stock solution into single-use volumes in sterile, light-protected tubes to prevent repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
Working Solution Preparation: a. Thaw a single aliquot of the stock solution at room temperature. b. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity. d. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Example Dilution Series: To prepare a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):
-
Perform an initial 1:100 dilution by adding 1 µL of the 10 mM stock to 99 µL of culture medium. This creates a 100 µM intermediate solution.
-
Perform a subsequent 1:10 dilution by adding 10 µL of the 100 µM intermediate solution to 90 µL of culture medium to get the final 10 µM working solution.
Caption: Workflow for preparing this compound for cell culture experiments.
References
Technical Support Center: Preventing Hsd17B13-IN-99 Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Hsd17B13-IN-99, maintaining its solubility in cell culture media is critical for obtaining accurate and reproducible experimental results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to prevent and address the precipitation of this hydrophobic small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a potent small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), an enzyme predominantly expressed in the liver.[1] HSD17B13 is associated with lipid droplets and is implicated in the progression of non-alcoholic fatty liver disease (NAFLD).[2][3] By inhibiting HSD17B13, this compound serves as a valuable research tool for investigating the biological functions of this enzyme and its role in liver diseases.[1]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. The primary causes include:
-
Poor Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in water-based solutions.[4]
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous cell culture medium can cause the compound to "crash out" of solution.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific cell culture medium being used.
-
Low Temperature: Adding the compound to cold media can decrease its solubility.
-
Media Components: Interactions with salts, proteins, and other components in the media can sometimes lead to precipitation.
Q3: What is the best solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the best solubilization and stability.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity and other artifacts, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.1%. Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type.
Q5: Can freeze-thaw cycles of my this compound stock solution cause problems?
A5: Yes, repeated freeze-thaw cycles should be avoided. They can lead to degradation of the compound and may affect its solubility. It is highly recommended to aliquot the stock solution into single-use volumes.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Problem: A visible precipitate forms immediately after diluting the this compound DMSO stock solution into the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of the inhibitor. It is advisable to perform a dose-response experiment to find the optimal effective concentration. |
| Rapid Dilution ("Solvent Shock") | The abrupt change in solvent polarity causes the compound to precipitate. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed media. Then, add this intermediate dilution to the final volume of media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, a high final concentration does not guarantee solubility upon dilution and can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation After Incubation
Problem: The cell culture medium appears clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may not be stable in the cell culture medium over extended periods at 37°C. | Prepare fresh working solutions for each experiment and minimize the time the compound is in an aqueous solution before being added to cells. Consider a time-course experiment to assess the stability of the compound. |
| Interaction with Media Components | The inhibitor may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes. | If possible, try a different basal media formulation. In some cases, increasing the serum concentration can help maintain the solubility of hydrophobic compounds. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit. | Ensure proper humidification of the incubator and use appropriate culture vessels to minimize evaporation. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of the compound. | Ensure the medium is adequately buffered and monitor the pH of your cultures, especially in long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Dilution of this compound into Cell Culture Media
This protocol provides a stepwise method to minimize precipitation when preparing working solutions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Prepare an Intermediate Dilution: To minimize "solvent shock," first create an intermediate dilution of your 10 mM stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in a small volume of media to get a 100 µM intermediate solution.
-
Prepare the Final Working Solution: Add the intermediate dilution to the final volume of pre-warmed media to achieve the desired concentration. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of media to get a final volume of 1 mL with a 10 µM concentration of this compound.
-
Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause shearing of media components.
-
Final Check: Visually inspect the medium for any signs of precipitation before adding it to your cells.
Visualizations
HSD17B13 Signaling and Experimental Workflow
The following diagrams illustrate the general signaling context of HSD17B13 and a recommended workflow for preparing this compound for cell culture experiments.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
Caption: Recommended workflow for preparing this compound for cell culture.
References
Optimizing Hsd17B13-IN-99 Concentration for In Vitro Experiments: A Technical Support Guide
Disclaimer: Publicly available data for a compound with the specific designation "Hsd17B13-IN-99" is limited. The following guidance is based on the well-characterized properties of other potent and selective Hsd17B13 inhibitors and is intended to serve as a comprehensive resource for researchers. It is crucial to perform independent validation for your specific molecule.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of Hsd17B13 inhibitors, using this compound as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily involved in hepatic lipid and retinol metabolism.[1][3][4] Genetic studies have demonstrated a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing and progressing from non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), fibrosis, and other chronic liver diseases. This makes the inhibition of HSD17B13 a promising therapeutic strategy for these conditions.
Q2: What is the mechanism of action for Hsd17B13 inhibitors?
Hsd17B13 inhibitors, such as this compound, are designed to directly bind to the enzyme's active site. This binding action competitively or non-competitively prevents the catalytic conversion of its natural substrates, such as retinol, to retinaldehyde. By blocking the enzymatic activity of HSD17B13, these inhibitors aim to replicate the protective effects observed with genetic loss-of-function variants, thereby mitigating the downstream pathological effects associated with HSD17B13 activity in the liver.
Q3: What is a recommended starting concentration for in vitro experiments with an Hsd17B13 inhibitor?
For initial in vitro cell-based assays, a dose-response experiment is recommended to determine the optimal concentration. A common starting range for potent Hsd17B13 inhibitors is between 0.1 µM and 10 µM. For enzymatic assays, the IC50 value, which is the concentration of an inhibitor required to reduce enzyme activity by 50%, is often in the low nanomolar to sub-micromolar range for potent inhibitors.
Q4: How should I prepare the stock and working solutions for this compound?
Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To aid dissolution, gentle warming (e.g., 37°C) and sonication may be necessary. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in your cell culture medium or assay buffer to achieve the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Compound Precipitation in Media | Exceeding solubility limits in aqueous solutions. | Decrease the final concentration of the inhibitor. Increase the serum percentage in the cell culture media, as serum proteins can aid solubility. Prepare working solutions fresh for each experiment and add the stock solution to pre-warmed media with vigorous mixing. |
| Inconsistent IC50 Values | Variability in experimental conditions. | Ensure consistent concentrations of the enzyme, substrate (e.g., β-estradiol, retinol), and the cofactor NAD+, as the binding of some inhibitors is highly dependent on NAD+. Use calibrated pipettes and prepare master mixes to minimize pipetting errors. |
| Low or No Inhibitory Effect | Inactive compound or suboptimal assay conditions. | Verify the proper storage and handling of the inhibitor to prevent degradation. Confirm the activity of your recombinant HSD17B13 enzyme. Perform a dose-response experiment to ensure the concentration range is appropriate. |
| Cell Toxicity Observed | High concentration of the inhibitor or DMSO. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of the inhibitor. Ensure the final DMSO concentration is non-toxic to your cells (≤ 0.1%). |
| Unexpected Phenotypes | Potential off-target effects. | To differentiate between on-target and off-target effects, use a structurally distinct HSD17B13 inhibitor to see if the same phenotype is observed. Additionally, genetic validation using siRNA or CRISPR to knockdown HSD17B13 can help confirm if the phenotype is replicated. |
Quantitative Data Summary
The inhibitory potency of Hsd17B13 inhibitors is typically determined using various substrates. The following table provides a representative summary of IC50 values for a known Hsd17B13 inhibitor.
| Compound | Target | Assay Substrate | IC50 (µM) |
| Hsd17B13-IN-23 | HSD17B13 | Estradiol | < 0.1 |
| Leukotriene B3 | < 1 | ||
| Hsd17B13-IN-72 | HSD17B13 | Estradiol | < 0.1 |
Data presented is for illustrative purposes based on available information for other Hsd17B13 inhibitors.
Experimental Protocols
Protocol 1: Recombinant HSD17B13 Enzymatic Activity Assay
This biochemical assay measures the potency of an Hsd17B13 inhibitor by quantifying the reduction in NADH production.
Materials:
-
Recombinant human Hsd17B13 protein
-
Substrate: β-estradiol or all-trans-retinol
-
Cofactor: NAD+
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100
-
This compound or other test inhibitor
-
NADH detection reagent (e.g., NADH-Glo™)
-
384-well white assay plates
Procedure:
-
Prepare a serial dilution of the Hsd17B13 inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor solution.
-
Add the recombinant Hsd17B13 protein to each well.
-
Initiate the reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell-Based HSD17B13 Activity Assay
This assay assesses the effect of an Hsd17B13 inhibitor on lipid droplet accumulation in hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
This compound
-
Oleic acid for lipid loading
-
Lipid droplet staining solution (e.g., BODIPY 493/503)
-
96-well imaging plates
Procedure:
-
Seed HepG2 cells in a 96-well imaging plate and allow them to adhere overnight.
-
Induce lipid droplet formation by treating the cells with oleic acid for 24 hours.
-
Treat the cells with various concentrations of the Hsd17B13 inhibitor for a predetermined time (e.g., 24 hours).
-
Stain the cells with a lipid droplet-specific dye.
-
Image the cells using a high-content imaging system or fluorescence microscope.
-
Quantify the number and size of lipid droplets per cell.
-
Determine the effect of the inhibitor on lipid droplet accumulation compared to the vehicle control.
Visualizations
Caption: HSD17B13 signaling pathway and point of inhibition.
Caption: General workflow for in vitro Hsd17B13 inhibitor testing.
References
Troubleshooting Hsd17B13-IN-99 instability in long-term studies
Welcome to the technical support center for Hsd17B13-IN-99. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on troubleshooting potential instability issues in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), with an IC50 value of less than 0.1 μM for estradiol.[1] HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver that is involved in lipid and retinol metabolism.[2][3][4][5] By inhibiting HSD17B13, this compound can modulate these metabolic pathways, which is relevant for research into liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Q2: What are the recommended storage conditions for this compound?
A2: While specific stability data for this compound is not extensively published, general recommendations for similar small molecule inhibitors and related HSD17B13 inhibitors suggest the following:
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years in a dry, dark place.
-
In Solvent (Stock Solutions): For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. It is crucial to protect solutions from light and to consider storing them under an inert gas like nitrogen or argon to prevent oxidation.
Q3: My this compound solution has changed color. What should I do?
A3: A color change in your stock or working solution often indicates chemical degradation or oxidation. This can be triggered by exposure to light, air, or impurities in the solvent. It is strongly advised not to use a solution that has changed color and to prepare a fresh stock solution from the powdered compound.
Q4: I'm observing precipitation in my stock solution after thawing. How can I resolve this?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or due to repeated freeze-thaw cycles. To address this:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure it is fully dissolved before use.
-
Avoid Repeated Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
-
Solvent Choice: Ensure you are using an appropriate solvent. While DMSO is common, its stability can be affected by freeze-thaw cycles as it is hygroscopic and can absorb water.
Q5: What is the recommended solvent for preparing this compound stock solutions?
A5: For initial stock solution preparation, anhydrous Dimethyl Sulfoxide (DMSO) is commonly recommended for this class of inhibitors due to their high solubility in it. For cell-based assays, the stock solution will need to be further diluted in an aqueous buffer or cell culture medium. It is important to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Activity in Long-Term Studies
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh working solutions for each experiment from a properly stored stock solution. For very long-term experiments, consider replacing the media with freshly prepared inhibitor at regular intervals. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing. |
| Light Exposure | Store stock and working solutions in amber vials or wrap containers in aluminum foil to protect from light. |
| Oxidation | Purge the headspace of the storage vial with an inert gas (argon or nitrogen) before sealing. |
| pH Instability | Ensure the pH of your experimental buffer or media is within a stable range for the compound. If necessary, perform a pH stability study. |
Issue 2: Solubility Problems and Precipitation in Aqueous Media
| Potential Cause | Recommended Action |
| Exceeded Aqueous Solubility | Decrease the final concentration of this compound in your assay. |
| Suboptimal pH | The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values of your aqueous buffer to improve solubility. |
| Inadequate Solvent System | Consider using a co-solvent system or a formulation with excipients to enhance aqueous solubility. |
| Precipitation from Stock | Do not use a solution that has precipitated. Centrifuge the vial to pellet any solid material before preparing a new stock solution. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and general storage guidelines for related inhibitors.
| Parameter | This compound | General Guidelines for Related Inhibitors |
| Target | Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) | - |
| IC50 | < 0.1 μM for estradiol | - |
| Recommended Solvents | DMSO | Anhydrous DMSO |
| Stock Solution Storage | - | -80°C (6 months), -20°C (1 month) |
| Powder Storage | - | -20°C (3 years), 4°C (2 years) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber polypropylene or glass vials
-
Vortex mixer
-
Calibrated balance
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of powder using a calibrated balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use amber vials.
-
If desired, purge the headspace of each vial with an inert gas (argon or nitrogen) before sealing tightly.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in Experimental Media
Objective: To evaluate the stability of this compound in a specific aqueous buffer or cell culture medium over time.
Materials:
-
This compound stock solution
-
Experimental buffer or cell culture medium
-
Incubator set to the experimental temperature (e.g., 37°C)
-
LC-MS/MS or HPLC system
-
Quenching solution (e.g., cold acetonitrile)
Procedure:
-
Prepare a solution of this compound in your experimental medium at the final working concentration.
-
Immediately take a sample (T=0), and quench it by adding an equal volume of cold acetonitrile to precipitate proteins and stop degradation.
-
Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional samples and quench them in the same manner.
-
Centrifuge all quenched samples to pellet precipitated material.
-
Analyze the supernatant of each sample by LC-MS/MS or HPLC to quantify the remaining concentration of this compound.
-
Plot the concentration of this compound as a function of time to determine its stability under your experimental conditions.
Visualizations
Caption: HSD17B13 transcriptional regulation and its role in NAFLD.
References
Addressing off-target effects of Hsd17B13-IN-99
Welcome to the technical support center for Hsd17B13-IN-99. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and to offer troubleshooting support for experiments involving this inhibitor.
Disclaimer: Publicly available data for a compound with the specific designation "this compound" is limited. The information provided herein is based on the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231, which serves as a representative tool compound for this target class. Researchers using novel or less-characterized inhibitors should conduct their own comprehensive selectivity and safety profiling.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
A1: HSD17B13 (17β-hydroxysteroid dehydrogenase 13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is a member of the 17-beta hydroxysteroid dehydrogenase superfamily and is involved in hepatic lipid metabolism.[1] Human genetic studies have shown that individuals with loss-of-function variants in the HSD17B13 gene have a significantly reduced risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcoholic liver disease.[1][3] This makes the inhibition of HSD17B13 a promising therapeutic strategy for these conditions.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a small molecule inhibitor of HSD17B13. Its primary mechanism of action is the inhibition of the enzymatic activity of HSD17B13, which has been identified as a retinol dehydrogenase. By inhibiting HSD17B13, this compound is investigated for its potential therapeutic effects in liver diseases.
Q3: What are the potential off-target effects of this compound?
A3: Based on data from the representative inhibitor BI-3231, significant off-target effects are not widely expected at concentrations relevant to HSD17B13 inhibition. BI-3231 was tested against a panel of 44 common safety-relevant targets and, at a concentration of 10 µM, showed an inhibitory effect greater than 50% on only one target: COX-2. This suggests a generally clean off-target profile for highly selective HSD17B13 inhibitors. However, it is crucial to perform your own selectivity screening for this compound.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Key strategies include:
-
Using a negative control: Employ a structurally similar but inactive analog of this compound.
-
Rescue experiments: If possible, overexpress HSD17B13 to see if it reverses the observed phenotype.
-
Testing in HSD17B13-null cells: If the effect persists in cells that do not express HSD17B13, it is likely an off-target effect.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect of the Inhibitor
Possible Causes & Troubleshooting Steps:
-
Inhibitor Instability/Degradation:
-
Problem: The compound may be degrading in the cell culture media over the course of the experiment.
-
Solution: To assess stability, you can incubate the inhibitor in your cell culture media for various durations, and then test its activity. For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals.
-
-
Poor Cell Permeability:
-
Problem: The inhibitor may not be effectively entering the cells to reach its intracellular target.
-
Solution: Review the physicochemical properties of the inhibitor. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics.
-
-
Incorrect Concentration:
-
Problem: The concentration used may be too low to achieve significant target inhibition.
-
Solution: Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint.
-
-
Cell Line Suitability:
-
Problem: The chosen cell line may not express sufficient levels of HSD17B13.
-
Solution: Confirm HSD17B13 expression in your cell line using qPCR or Western blotting. Consider using a cell line known to have robust HSD17B13 expression, such as HepG2 cells.
-
Issue 2: High Cellular Toxicity Observed
Possible Causes & Troubleshooting Steps:
-
Off-target Toxicity:
-
Problem: The inhibitor may be affecting other essential cellular pathways.
-
Solution: Use the lowest effective concentration of the inhibitor based on your dose-response experiments. Consider using a more selective inhibitor if available.
-
-
Solvent Toxicity:
-
Problem: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments.
-
-
Compound Precipitation:
-
Problem: The inhibitor may be precipitating out of the cell culture medium, leading to inconsistent results and potential cytotoxicity.
-
Solution: Visually inspect the medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, you may need to lower the final concentration or optimize the dilution method.
-
Data Presentation
Table 1: Selectivity Profile of a Representative HSD17B13 Inhibitor (BI-3231)
| Enzyme Target | IC50 / Ki Value | Species | Notes |
| HSD17B13 | IC50: 1 nM | Human | Potent inhibition. |
| HSD17B13 | IC50: 13 nM | Mouse | High potency maintained across species. |
| HSD17B13 | Ki: 0.7 ± 0.2 nM | Human | Demonstrates strong binding affinity. |
| HSD17B11 | IC50: >10,000 nM | N/A | High selectivity against the closest homolog. |
Note: The IC50 values for BI-3231 against HSD17B13 are in the low nanomolar range, indicating high potency. A significantly higher IC50 value for HSD17B11 demonstrates excellent selectivity.
Experimental Protocols
Protocol 1: HSD17B13 Biochemical Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HSD17B13.
Principle: The assay measures the enzymatic activity of HSD17B13, which catalyzes the conversion of a substrate (e.g., estradiol) to its product, coupled with the reduction of the cofactor NAD+ to NADH. The amount of NADH produced is quantified using a bioluminescent detection reagent.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (this compound) dissolved in DMSO
-
Assay Buffer (e.g., PBS)
-
NADH detection reagent (e.g., NADH-Glo™)
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Reaction:
-
Add assay buffer, NAD+, and the test compound to the wells of a 384-well plate.
-
Initiate the reaction by adding the HSD17B13 enzyme and β-estradiol.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add the NADH detection reagent to each well to stop the enzymatic reaction and generate a luminescent signal.
-
Incubate for an additional period as recommended by the reagent manufacturer.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to HSD17B13 in intact cells.
Procedure:
-
Cell Culture & Treatment:
-
Culture a relevant cell line (e.g., HepG2) to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or this compound at various concentrations for a specified time.
-
-
Heat Treatment:
-
Harvest the treated cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
-
Protein Extraction & Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
-
Western Blotting:
-
Analyze the amount of soluble HSD17B13 in each sample by Western blotting using an HSD17B13-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Simplified signaling pathway of HSD17B13 induction and function.
Caption: Troubleshooting workflow for high cellular toxicity.
Caption: Logical relationships for differentiating on- and off-target effects.
References
How to avoid Hsd17B13-IN-99 degradation during storage
Technical Support Center: Hsd17B13-IN-99
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of this compound during storage and handling. Proper storage is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: Upon receipt, this compound, as a solid powder, should be stored at -20°C for long-term stability. For shorter periods, 4°C is acceptable. It is crucial to store it in a dry, dark place.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound should be stored at -80°C for optimal stability.[1][2] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. For frequent use, storage at -20°C for up to one month is also an option.[1][2]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing initial stock solutions due to the high solubility of similar Hsd17B13 inhibitors in it.[2] It is advisable to use a fresh, unopened bottle of anhydrous DMSO to prevent the introduction of water, which can affect compound solubility and stability.
Q4: Can I store my stock solution at -20°C instead of -80°C?
A4: Yes, but for a shorter duration. Stock solutions are generally stable for up to one month when stored at -20°C. For long-term storage (up to 6 months), -80°C is strongly recommended to ensure maximum stability and activity.
Q5: How can I prevent moisture absorption when handling the powdered compound?
A5: Before opening the vial, it is essential to allow the powdered this compound to equilibrate to room temperature. This prevents condensation from forming inside the vial, which could compromise the stability of the compound.
Q6: Is this compound sensitive to light?
A6: Yes, for stock solutions, it is recommended to protect them from light. Storing aliquots in amber vials or wrapping tubes in foil can help prevent photodegradation. Powdered compound should also be stored in a dark place.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation observed in stock solution after thawing. | 1. Solution may be supersaturated. 2. Compound solubility is lower at colder temperatures. 3. Repeated freeze-thaw cycles. | 1. Gently warm the vial to room temperature. 2. Vortex or sonicate the solution to aid in re-dissolving the precipitate. 3. If the precipitate persists, prepare a fresh stock solution. 4. Ensure single-use aliquots are prepared to avoid freeze-thaw cycles. |
| Reduced or inconsistent inhibitory activity in assays. | 1. Degradation of the compound due to improper storage. 2. Inaccurate concentration due to incomplete dissolution or precipitation. 3. Multiple freeze-thaw cycles of the stock solution. | 1. Use a fresh aliquot of the inhibitor and verify its storage conditions. 2. Before use, ensure the compound is fully dissolved by visual inspection and gentle warming/sonication if necessary. 3. Discard stock solutions that have undergone multiple freeze-thaw cycles. |
| Final assay concentration of DMSO is too high. | Dilution from a highly concentrated stock solution was not sufficient. | Prepare an intermediate dilution of the stock solution in DMSO or the assay buffer before making the final dilution in the cell culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced toxicity. |
Storage Condition Summary
| Form | Storage Temperature | Shelf Life | Key Recommendations |
| Powder | -20°C | ~3 years | Store in a dry, dark place. |
| 4°C | ~2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | ~6 months | Aliquot into single-use volumes; protect from light. |
| -20°C | ~1 month | For more frequent use; protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for experimental use.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene tubes (amber or wrapped in foil)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening.
-
Weigh the required amount of the inhibitor in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into single-use, light-protected polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Logic diagram for troubleshooting reduced compound activity.
References
Technical Support Center: Overcoming Resistance to Hsd17B13-IN-99
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Hsd17B13-IN-99 in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and this compound?
A1: 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13) is an enzyme primarily expressed in the liver and is associated with lipid droplets.[1][2][3] It is involved in lipid and retinol metabolism.[1][2] Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene have a reduced risk of developing chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is a small molecule inhibitor designed to block the catalytic activity of the Hsd17B13 enzyme, thereby mimicking the protective effects of the genetic variants.
Q2: My cells are not responding to this compound. What are the initial troubleshooting steps?
A2: Before investigating complex resistance mechanisms, it's crucial to perform the following initial checks:
-
Inhibitor Integrity: Confirm the purity, concentration, and proper storage of this compound. Small molecule inhibitors can degrade if not stored correctly. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
-
Solubility: Ensure the inhibitor is fully dissolved in your cell culture medium. Poor solubility can lead to a lower effective concentration. Consider preparing a concentrated stock solution in a solvent like DMSO and then diluting it into your medium, being mindful of the final DMSO concentration to avoid cellular toxicity.
-
HSD17B13 Expression: Verify that your cell line expresses Hsd17B13 at both the mRNA and protein levels. Not all cell lines, especially those not of hepatic origin, will have significant expression.
-
Assay Validity: Ensure your cell-based assay is optimized and validated with appropriate positive and negative controls, a suitable dynamic range, and demonstrated reproducibility.
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific resistance mechanisms to this compound are an emerging area of research, several general mechanisms of drug resistance can be hypothesized:
-
Target Modification: Mutations in the HSD17B13 gene could alter the inhibitor's binding site, thereby reducing its efficacy.
-
Target Overexpression: Increased expression of the Hsd17B13 protein may necessitate higher concentrations of the inhibitor to achieve the same level of target engagement.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABC transporters), can reduce the intracellular concentration of the inhibitor.
-
Activation of Bypass Pathways: Cells may upregulate alternative metabolic pathways to compensate for the inhibition of Hsd17B13.
-
Altered Drug Metabolism: Cells might develop mechanisms to metabolize and inactivate the inhibitor more rapidly.
Troubleshooting Guides
Scenario 1: Initial lack of response to this compound
If your cells show no initial response to the inhibitor, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting an initial lack of response.
Scenario 2: Development of acquired resistance over time
If your cells initially respond to this compound but gradually lose sensitivity, this may indicate acquired resistance.
| Observation | Potential Cause | Recommended Action |
| Gradual increase in IC50 value over time. | 1. Selection of a pre-existing resistant subpopulation. 2. Acquired mutations in the HSD17B13 gene. 3. Upregulation of HSD17B13 expression. | 1. Perform single-cell cloning of the parental cell line to test for pre-existing resistant clones. 2. Sequence the HSD17B13 gene from resistant cells to identify potential mutations. 3. Quantify HSD17B13 protein and mRNA levels in resistant vs. parental cells using Western blot and qRT-PCR. |
| Decreased intracellular concentration of the inhibitor. | Increased activity of drug efflux pumps (e.g., ABC transporters). | 1. Perform a drug efflux assay. 2. Co-treat with known efflux pump inhibitors to see if sensitivity is restored. |
| Cellular phenotype reverts despite continued treatment. | Activation of compensatory metabolic or signaling pathways. | 1. Perform transcriptomic (RNA-seq) or proteomic analysis to identify upregulated pathways. 2. Investigate combination therapies targeting these bypass pathways. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms that this compound binds to HSD17B13 in intact cells.
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, Huh7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Apparatus for protein quantification (e.g., Western blot)
-
Anti-Hsd17B13 antibody
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and Heat Treatment: Harvest cells, wash with PBS, and resuspend in lysis buffer. Aliquot the cell lysate into PCR tubes and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Fractionation: Centrifuge the samples to separate aggregated (pellet) from soluble (supernatant) proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble Hsd17B13 at each temperature using Western blotting.
-
Data Interpretation: Plot the percentage of soluble Hsd17B13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Hsd17B13 Biochemical Inhibition Assay (NADH Production)
This in vitro assay determines the inhibitory activity of this compound on purified recombinant Hsd17B13 enzyme by measuring NADH production.
Materials:
-
Recombinant human Hsd17B13
-
This compound
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Substrate (e.g., estradiol or retinol)
-
Cofactor (NAD+)
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.
-
Reaction Setup:
-
Add a small volume of diluted this compound or DMSO control to the wells.
-
Add the diluted Hsd17B13 enzyme to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add a mixture of the substrate and NAD+ to start the enzymatic reaction.
-
Detection: After a set incubation time (e.g., 60 minutes), add the NADH detection reagent.
-
Measurement: Measure the luminescent signal, which is proportional to the amount of NADH produced.
-
Data Analysis: Plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to increasing concentrations of the inhibitor.
Procedure:
-
Initial Exposure: Culture the parental cell line in the presence of this compound at a concentration close to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating, gradually increase the concentration of the inhibitor (e.g., 1.5- to 2-fold increments).
-
Selection: Continue this process for several months. Resistant populations that can proliferate at significantly higher inhibitor concentrations should emerge.
-
Clonal Isolation: Isolate single-cell clones from the resistant population for detailed characterization.
-
Confirmation of Resistance: Periodically determine the IC50 of the cultured cells to confirm a stable increase compared to the parental line.
Hsd17B13 Signaling and Resistance Pathways
Caption: Hsd17B13 signaling and potential resistance mechanisms.
Quantitative Data Summary
The following table summarizes the inhibitory potency of a representative Hsd17B13 inhibitor, BI-3231, for reference. Data for this compound should be generated and compared similarly.
| Inhibitor | Assay Type | Target | IC50 | Cell Line |
| BI-3231 | Enzymatic (NADH production) | Human HSD17B13 | 10 nM | N/A |
| BI-3231 | Cellular (Target Engagement) | Human HSD17B13 | 100 nM | HepG2 |
For further assistance, please contact our technical support team.
References
Mitigating Hsd17B13-IN-99 cytotoxicity in cell-based assays
Welcome to the technical support center for Hsd17B13-IN-99. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays while proactively addressing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is primarily expressed in the liver and is associated with lipid droplets.[1] The enzyme is implicated in hepatic lipid metabolism.[1][2] this compound is designed to bind to the HSD17B13 enzyme, blocking its catalytic activity.[1] Inhibition of HSD17B13 is a promising therapeutic strategy for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1]
Q2: In which cell lines can I use this compound?
A2: this compound is suitable for use in various liver cell lines that endogenously express HSD17B13 or in cells engineered to overexpress the enzyme. Commonly used cell lines for studying HSD17B13 include:
-
HepG2: A human hepatoma cell line widely used in liver metabolism and toxicity studies.
-
HepaRG: A human hepatic progenitor cell line that can differentiate into both hepatocyte and biliary-like cells.
-
Huh7: A well-differentiated human hepatoma cell line.
-
Primary Hepatocytes: Considered the gold standard for in vitro liver studies, though their use can be limited by availability and short-term viability.
The choice of cell line should be guided by the specific research question and the expression level of HSD17B13 in the chosen model.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific assay. A starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: For stock solutions, dissolve this compound in a suitable solvent such as DMSO. Stock solutions should be stored at -80°C to maintain stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Mitigating Cytotoxicity
Unexpected cell death, reduced cell proliferation, or altered cell morphology after treating cells with this compound can indicate cytotoxicity. This guide provides a systematic approach to identifying and mitigating these effects.
Initial Assessment of Cytotoxicity
If you observe signs of cytotoxicity, a systematic assessment is crucial. A cell viability assay, such as the MTT or MTS assay, is a straightforward method to quantify the cytotoxic effects of a compound.
Table 1: Hypothetical Cytotoxicity Data for this compound in HepG2 Cells (48h Incubation)
| Assay Type | Endpoint | This compound (µM) | % Viability | Interpretation |
| MTT | Metabolic Activity | 1 | 98.2 | No significant cytotoxicity |
| 5 | 85.1 | Mild cytotoxicity | ||
| 10 | 62.5 | Moderate cytotoxicity | ||
| 25 | 35.7 | Significant cytotoxicity | ||
| LDH Release | Membrane Integrity | 1 | 2.1 | No significant membrane damage |
| 5 | 8.9 | Mild membrane damage | ||
| 10 | 25.4 | Moderate membrane damage | ||
| 25 | 58.2 | Significant membrane damage | ||
| Caspase-3/7 Glo | Apoptosis | 1 | 110 | No significant apoptosis |
| 5 | 250 | Moderate apoptosis induction | ||
| 10 | 480 | Significant apoptosis induction | ||
| 25 | 320 | Apoptosis with secondary necrosis |
Strategies to Mitigate Cytotoxicity
Table 2: Troubleshooting Common Cytotoxicity Issues with this compound
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant cytotoxicity at low concentrations | - The compound is highly cytotoxic to the cell line.- Off-target effects of the inhibitor.- The compound is unstable in the culture medium, leading to toxic byproducts. | - Use a lower concentration range.- Test in a different, potentially less sensitive, liver cell line.- Check the stability of the compound in your medium. |
| No cytotoxicity observed, even at high concentrations | - The incubation time is too short.- The compound has low cytotoxicity in the chosen cell line.- Low expression or activity of HSD17B13 in your cell line. | - Increase the incubation time (e.g., 48 or 72 hours).- Test a wider and higher range of concentrations.- Confirm the expression and activity of HSD17B13 in your cell line. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent DMSO concentration in final culture volume.- Cell passage number affecting sensitivity. | - Ensure consistent cell seeding density.- Maintain a final DMSO concentration of ≤ 0.1% to avoid solvent-induced cytotoxicity.- Use cells within a consistent and low passage number range. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using a Caspase-3/7 Glo Assay
This protocol outlines the steps to measure apoptosis as an indicator of cytotoxicity.
-
Cell Seeding:
-
Seed hepatocytes (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
Caspase-3/7 Glo Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate reader. The signal is proportional to caspase-3/7 activity.
-
Visualizations
Signaling Pathways and Workflows
Caption: A workflow for identifying and mitigating cytotoxicity.
Caption: A potential pathway of this compound induced cytotoxicity.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Hsd17B13-IN-99
Welcome to the technical support center for Hsd17B13-IN-99. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this potent hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma exposure of this compound in our mouse studies after oral administration. Is this expected?
A1: Yes, low oral bioavailability can be a significant challenge for small molecule inhibitors of Hsd17B13. For instance, the well-characterized Hsd17B13 inhibitor, BI-3231, exhibited a low oral bioavailability of approximately 10% in mice. This is often attributed to poor aqueous solubility, which limits dissolution in the gastrointestinal (GI) tract, and potential first-pass metabolism in the liver. Therefore, it is plausible that this compound, as a poorly soluble compound, may also exhibit low oral absorption.
Q2: What are the primary factors contributing to the poor bioavailability of this compound?
A2: The primary factors are likely its low aqueous solubility and potentially high first-pass metabolism. Poor solubility leads to a slow dissolution rate in GI fluids, which is a prerequisite for absorption. If the compound is also rapidly metabolized by enzymes in the gut wall or liver, a significant fraction may be eliminated before reaching systemic circulation.
Q3: How can we improve the solubility of this compound for our in vivo experiments?
A3: Improving solubility is key to enhancing bioavailability. We recommend starting with formulation optimization. Simple approaches include using co-solvent systems (e.g., DMSO, PEG400) or preparing a suspension in a vehicle containing a surfactant (e.g., Tween 80) to improve wettability. For more significant enhancements, advanced formulations like amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanosuspensions are recommended.
Q4: Are there alternative routes of administration to bypass issues with oral absorption?
A4: For preclinical studies, alternative routes such as intravenous (IV) or intraperitoneal (IP) injection can be employed to circumvent the challenges of oral absorption. An IV administration will help determine the intrinsic pharmacokinetic properties of this compound, such as clearance and volume of distribution, which can help in understanding the contribution of first-pass metabolism to its low oral bioavailability.
Q5: We are observing high variability in plasma concentrations between animals in the same dosing group. What are the potential causes and solutions?
A5: High inter-animal variability is a common issue with poorly soluble compounds administered orally.[1][2][3][4] Potential causes include inconsistent dissolution in the GI tract and the effect of food on absorption. To mitigate this, ensure your formulation provides uniform drug release; a nanosuspension or a self-emulsifying drug delivery system (SEDDS) can offer more consistent absorption.[1] Standardizing feeding conditions, such as fasting animals overnight before dosing, is also crucial.
Troubleshooting Guides
Issue 1: Precipitation of this compound in the Dosing Vehicle
-
Question: My this compound is precipitating out of the dosing solution/suspension before or during administration. What should I do?
-
Answer:
-
Check Solvent Compatibility: Ensure that this compound is fully soluble in the initial solvent (e.g., DMSO) before diluting with aqueous-based vehicles.
-
Optimize Co-solvent/Surfactant Concentration: The concentration of co-solvents or surfactants may be insufficient to maintain solubility. Try increasing the proportion of the solubilizing agent in your vehicle.
-
Sonication and Warming: Gentle warming (to around 37°C) and sonication can help in dissolving the compound and maintaining its suspension.
-
pH Adjustment: The solubility of your compound might be pH-dependent. Assess the solubility at different pH values and consider adjusting the pH of your vehicle if appropriate.
-
Prepare Fresh Formulations: Do not store formulations for extended periods unless their stability has been confirmed. Prepare fresh dosing solutions for each experiment.
-
Issue 2: Low and Inconsistent Plasma Concentrations (Cmax and AUC) in Pharmacokinetic Studies
-
Question: We have administered this compound orally, but the plasma concentrations are very low and vary significantly between animals. How can we improve this?
-
Answer:
-
Enhance Dissolution Rate: The low exposure is likely due to poor dissolution. Employing enabling formulations is the next step.
-
Particle Size Reduction: Consider preparing a nanosuspension to increase the surface area and dissolution velocity.
-
Lipid-Based Formulations: A Self-Emulsifying Drug Delivery System (SEDDS) can improve solubilization in the GI tract and enhance absorption.
-
-
Assess First-Pass Metabolism: To understand if metabolism is a major contributor, compare the Area Under the Curve (AUC) from oral (PO) and intravenous (IV) administration to calculate the absolute bioavailability. High first-pass metabolism will result in a low bioavailability even with good absorption.
-
Standardize Experimental Conditions: Ensure strict adherence to protocols, including dosing volumes, gavage technique, and animal fasting times, to minimize experimental variability.
-
Data Presentation: Impact of Formulation on Bioavailability
The following table summarizes the potential impact of different formulation strategies on the oral bioavailability of poorly soluble compounds, based on literature data for similar molecules.
| Formulation Strategy | Vehicle/Excipients | Fold Increase in AUC (vs. Suspension) | Advantages | Disadvantages |
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Water | 2 - 5 | Simple to prepare. | Potential for drug precipitation upon dilution in the GI tract; risk of vehicle-related toxicity at high doses. |
| Nanosuspension | 0.5% HPMC, 0.5% Tween 80 | 1.6 - 4.4 | Increased dissolution rate and saturation solubility; suitable for high drug loading. | Requires specialized equipment (e.g., high-pressure homogenizer, mill); potential for particle aggregation. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Oil (e.g., Capryol 90), Surfactant (e.g., Kolliphor EL), Co-surfactant (e.g., Transcutol P) | 3.4 - 3.8 | Enhances solubilization and absorption; can reduce food effects and first-pass metabolism. | Requires careful selection of excipients to ensure good self-emulsification and stability; potential for GI irritation with high surfactant concentrations. |
| Amorphous Solid Dispersion | Polymer (e.g., PVP, HPMC-AS) | > 10 | Significant increase in apparent solubility and dissolution rate. | Can be physically unstable and revert to a less soluble crystalline form over time. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation for Oral Administration
This protocol describes the preparation of a nanosuspension of this compound using a wet media milling technique.
-
Preparation of the Stabilizer Solution: Prepare a sterile aqueous solution containing 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.5% (w/v) Tween 80.
-
Coarse Suspension: Disperse this compound powder in the stabilizer solution to create a pre-suspension. The drug concentration can be up to 100 mg/mL.
-
Wet Media Milling:
-
Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber.
-
Mill the suspension at a high speed for a sufficient duration (e.g., 1-4 hours) to achieve the desired particle size (typically < 200 nm). Monitor the temperature to prevent drug degradation.
-
-
Particle Size Analysis: Measure the particle size distribution of the nanosuspension using dynamic light scattering (DLS) to confirm that the target size has been reached.
-
Final Formulation: The resulting nanosuspension can be directly used for oral gavage in animal studies. Ensure the formulation is homogenous by gentle mixing before administration.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to develop a liquid SEDDS formulation for this compound.
-
Excipient Screening:
-
Solubility Studies: Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Labrasol, Kolliphor EL, Tween 80), and co-surfactants (e.g., PEG-400, Transcutol P).
-
Emulsification Efficiency: Select the excipients that show good emulsification properties.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, add a small amount to water and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the region that forms a clear or bluish-white microemulsion.
-
-
Preparation of the Optimized SEDDS Formulation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the mixture and stir until a homogenous, clear solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the resulting emulsion droplet size using DLS.
-
Self-Emulsification Time: Determine the time it takes for the SEDDS to form an emulsion upon gentle agitation in water.
-
-
Administration: The final liquid SEDDS can be filled into capsules for oral administration or administered directly via gavage.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general workflow for evaluating the pharmacokinetics of a this compound formulation.
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the study.
-
Fasting: Fast the animals overnight (12-16 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each animal immediately before dosing to calculate the precise volume of the formulation to be administered.
-
Administer the this compound formulation via oral gavage (typically 5-10 mL/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Hsd17B13-IN-99 experiments
Welcome to the technical support center for Hsd17B13-IN-99. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in experiments involving this compound, a potent inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).[1] Its primary mechanism of action is the inhibition of the enzymatic activity of HSD17B13, which has been identified as a retinol dehydrogenase.[2][3][4] HSD17B13 is predominantly expressed in the liver and is associated with lipid droplets.[2] By inhibiting HSD17B13, this compound is investigated for its potential therapeutic effects in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Q2: What are the primary research applications for this compound?
A2: The main research application for this compound is the study of NAFLD and its progression to NASH. Researchers utilize this inhibitor to investigate the role of HSD17B13 in hepatic lipid metabolism, inflammation, and fibrosis.
Q3: What factors can contribute to inconsistent results in my this compound experiments?
A3: Inconsistent results can arise from several factors including substrate solubility and stability, suboptimal assay conditions (e.g., buffer composition, pH), enzyme activity and stability, and the specific cell line used. It is also crucial to perform dose-response analysis and include appropriate controls.
Troubleshooting Inconsistent Results
This section provides guidance on common issues encountered during experiments with this compound.
Issue 1: High Variability in Enzymatic Assay Replicates
Q: My HSD17B13 enzymatic assay is showing high variability between replicates and experiments. What are the potential causes and solutions?
A: High variability can be attributed to several factors related to the substrate, assay conditions, or the enzyme itself.
Troubleshooting Steps:
-
Substrate Preparation: Ensure the substrate (e.g., retinol, β-estradiol) is fully solubilized. Use a carrier solvent like DMSO or ethanol at a low final concentration (e.g., ≤0.5% v/v) to avoid impacting enzyme activity.
-
Assay Buffer Optimization: The buffer composition is critical. A common buffer is Tris-HCl at a pH between 7.4-8.0. The inclusion of a mild detergent like Tween-20 (0.01-0.04%) or Triton X-100 (0.02%) can help maintain enzyme solubility and prevent aggregation.
-
Cofactor Stability: The presence of NAD+ is necessary for HSD17B13 activity. Prepare fresh NAD+ solutions as they can degrade over time.
-
Instrument Settings: Optimize the settings of your plate reader or LC-MS/MS for the specific assay.
Issue 2: Low or No Detectable HSD17B13 Enzymatic Activity
Q: I am not observing any significant enzymatic activity in my HSD17B13 assay. What could be the reason?
A: This could be due to an inactive enzyme, suboptimal assay conditions, or issues with the detection method.
Troubleshooting Steps:
-
Verify Enzyme Activity: Use a known active batch of HSD17B13 or a different reliable enzyme as a positive control. Ensure your HSD17B13 construct does not have mutations in the catalytic tetrad (Asn144, Ser172, Tyr185, Lys189) that would inactivate the enzyme.
-
Check Assay Components: Confirm the presence and freshness of the cofactor (NAD+).
-
Substrate Selection: While HSD17B13 acts on several substrates, its specificity is still under investigation. β-estradiol and retinol are commonly used substrates.
Issue 3: Inconsistent Inhibitor Potency (IC50)
Q: The IC50 value of this compound varies between different experiments or when using different substrates. Why is this happening?
A: Variations in inhibitor potency can be expected and are an important aspect of drug discovery.
Potential Reasons:
-
Substrate-Dependent Inhibition: The potency of an inhibitor can be influenced by the substrate used. This may be due to different substrates binding in slightly different orientations within the active site.
-
Experimental Conditions: Ensure that assay conditions such as enzyme and substrate concentrations, incubation times, and buffer composition are kept consistent across experiments.
| Parameter | Recommended Condition | Rationale |
| pH | 7.4 - 8.0 | Optimal for HSD17B13 enzymatic activity. |
| Detergent | 0.01-0.04% Tween-20 or 0.02% Triton X-100 | Prevents enzyme aggregation and improves solubility. |
| Cofactor | Freshly prepared NAD+ | NAD+ is essential for activity and can degrade. |
| Solvent Conc. | ≤0.5% (v/v) | High concentrations of solvents like DMSO can inhibit enzyme activity. |
Table 1: Recommended Assay Conditions for HSD17B13 Enzymatic Assays.
Experimental Protocols
Protocol 1: In Vitro HSD17B13 Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against HSD17B13.
Methodology:
-
Reagents: Recombinant human HSD17B13, substrate (e.g., retinol or β-estradiol), NAD+, assay buffer (e.g., Tris-HCl, pH 7.5), this compound.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, pre-incubate the inhibitor at various concentrations with the HSD17B13 enzyme and NAD+.
-
Initiate the reaction by adding the substrate.
-
-
Detection: Monitor the formation of the product (e.g., retinaldehyde or estrone) or the consumption of NADH over time using methods like fluorescence or mass spectrometry.
-
Analysis: Calculate the IC50 value by fitting the dose-response data to a suitable model.
Protocol 2: Cell-Based HSD17B13 Activity Assay
Objective: To assess the activity of this compound in a cellular environment.
Methodology:
-
Cell Culture: Use a human cell line (e.g., HEK293 or HepG2) engineered to stably express HSD17B13. Culture cells in appropriate media.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add a suitable substrate to the cell culture.
-
Detection: Measure the conversion of the substrate to its product, typically by LC-MS/MS analysis of the cell lysate or supernatant.
| Cell Line | Common Use | Transfection |
| HEK293 | Overexpression of HSD17B13 for activity assays. | Transient or stable transfection with a plasmid encoding human HSD17B13. |
| HepG2 | A human liver cell line used to study HSD17B13 in a more physiologically relevant context. | Can be engineered to overexpress HSD17B13. |
| H441 | Lung cancer cell line with high endogenous HSD17B13 expression. | Can be used to study inhibitors on endogenous enzyme. |
| A549 | Lung cancer cell line with low HSD17B13 expression, used as a negative control. | Serves as a negative control for endogenous activity studies. |
Table 2: Common Cell Lines Used in HSD17B13 Research.
Visualizing Pathways and Workflows
Caption: Proposed HSD17B13 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Analysis of HSD17B13 Inhibitors: Hsd17B13-IN-99 vs. BI-3231
For researchers, scientists, and drug development professionals, the landscape of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is rapidly evolving. This guide provides a head-to-head comparison of two prominent small molecule inhibitors, Hsd17B13-IN-99 and BI-3231, offering a detailed examination of their performance based on available experimental data.
HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of disease progression. This has spurred the development of potent and selective inhibitors to pharmacologically replicate this protective effect.
At a Glance: Performance Comparison
| Feature | This compound | BI-3231 |
| Human HSD17B13 Potency | IC50 < 0.1 µM (Estradiol as substrate)[1] | IC50: 1 nM; Kᵢ: 0.7 nM[2] |
| Mouse HSD17B13 Potency | Data not publicly available | IC50: 13 nM[2] |
| Selectivity | Data not publicly available | High selectivity against HSD17B11 (IC50 >10 µM)[3] |
| In Vivo Efficacy | Data not publicly available | Preclinical data suggests hepatoprotective effects[4] |
| Pharmacokinetics (Mouse) | Demonstrates liver exposure with reduced glucuronidation compared to some analogs | Rapid plasma clearance, significant liver exposure |
| Negative Control Available | Not publicly disclosed | Yes (BI-0955) |
In-Depth Analysis
Biochemical and Cellular Potency
BI-3231 stands out as a highly potent inhibitor of both human and murine HSD17B13. In biochemical assays, it demonstrates an IC50 of 1 nM and a Ki of 0.7 nM for the human enzyme, indicating strong binding affinity. Its potency against the mouse ortholog is also in the low nanomolar range (IC50 = 13 nM), facilitating translational studies in preclinical models.
For this compound, the publicly available data on potency is less detailed, with a reported IC50 of less than 0.1 µM in a biochemical assay using estradiol as the substrate. While this indicates significant inhibitory activity, a direct comparison of potency with BI-3231 is challenging without more precise values and data from cellular assays.
Selectivity Profile
A critical attribute for any therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes the risk of off-target effects. BI-3231 has been shown to be highly selective for HSD17B13 over the closely related family member HSD17B11, with an IC50 greater than 10 µM for the latter. This represents a selectivity window of over 10,000-fold, which is a crucial characteristic for a high-quality chemical probe.
Currently, there is no publicly available data on the selectivity profile of this compound against other HSD family members or a broader panel of off-targets.
Pharmacokinetic Properties
The pharmacokinetic profile of an inhibitor is a key determinant of its potential as a therapeutic agent. BI-3231 has been characterized in both mice and rats, revealing rapid plasma clearance but significant and sustained exposure in the liver, the primary site of HSD17B13 expression.
Pharmacokinetic data for a compound referred to as "I-99A," which is understood to be this compound, is available from a patent application by Bluejay Therapeutics. The data from oral dosing in mice indicates that the compound achieves substantial concentrations in the liver. The patent also suggests that structural modifications in this series of compounds were aimed at improving metabolic stability and reducing glucuronidation. A direct comparison of the pharmacokinetic profiles of this compound and BI-3231 would require more comprehensive and standardized studies.
HSD17B13 Signaling and Mechanism of Inhibition
HSD17B13 is an NAD+-dependent oxidoreductase localized to the surface of lipid droplets in hepatocytes. Its enzymatic activity is implicated in several key pathways associated with liver pathophysiology.
Caption: Workflow for an HSD17B13 enzymatic inhibition assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound or BI-3231) in DMSO. A reaction mixture containing recombinant human HSD17B13 protein, the cofactor NAD+, and a substrate (e.g., estradiol or retinol) in an appropriate assay buffer is also prepared.
-
Reaction Initiation: The assay is typically performed in a 384-well plate format. The test inhibitor dilutions are added to the wells, followed by the addition of the HSD17B13 enzyme. The reaction is initiated by the addition of the substrate and NAD+ mixture.
-
Incubation: The plate is incubated at 37°C for a predetermined period to allow the enzymatic reaction to proceed.
-
Detection: The amount of NADH produced, which is proportional to HSD17B13 activity, is quantified. A common method is to use a bioluminescent detection reagent (e.g., NADH-Glo™), where the light output is measured with a luminometer.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle control (DMSO). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify direct target engagement of an inhibitor within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of HSD17B13 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) has spurred the development of small molecule inhibitors.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease.[1] Validating the specificity of chemical probes and drug candidates for HSD17B13 is paramount to ensure that observed biological effects are on-target and to minimize potential off-target toxicities.
This guide provides a framework for validating the specificity of HSD17B13 inhibitors, using the well-characterized inhibitor BI-3231 and the clinical candidate INI-822 as primary examples. As specific public data for "Hsd17B13-IN-99" is not available, the principles and methodologies described herein are broadly applicable for the evaluation of any novel HSD17B13 inhibitor.
Comparative Efficacy and Selectivity of HSD17B13 Inhibitors
A critical first step in validating a new inhibitor is to compare its potency against the target enzyme and its selectivity against closely related homologs. HSD17B11 is the closest structural homolog to HSD17B13 and serves as a key counterscreen to establish selectivity.[1][3]
Table 1: In Vitro Potency and Selectivity of HSD17B13 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Ki | Species | Selectivity vs. HSD17B11 | Reference |
| BI-3231 | HSD17B13 | Enzymatic | IC50: 1 nM | Human | >10,000-fold | |
| Ki: 0.7 nM | Human | |||||
| HSD17B13 | Cellular | IC50: 12 nM | Human | - | ||
| HSD17B13 | Enzymatic | IC50: 13 nM | Mouse | - | ||
| HSD17B11 | Enzymatic | IC50: >10,000 nM | Human | |||
| INI-822 | HSD17B13 | Enzymatic | Low nM Potency | Human | >100-fold |
Off-Target Profiling
Broader screening against a panel of receptors, enzymes, and ion channels is essential to identify potential off-target interactions that could lead to undesired biological effects.
Table 2: Off-Target Profile for BI-3231
| Inhibitor | Screening Panel | Concentration | Notable Off-Target Hits (>50% Inhibition) | Reference |
| BI-3231 | SafetyScreen44™ | 10 µM | COX-2 |
Experimental Protocols for Specificity Validation
A multi-pronged approach employing biochemical, cellular, and biophysical assays is crucial for robustly validating inhibitor specificity.
Recombinant Enzyme Inhibition Assay (Biochemical)
This assay directly measures the inhibitor's potency against the purified HSD17B13 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Principle: The enzymatic activity of HSD17B13 is monitored by measuring the production of NADH, a cofactor reduced during the conversion of a substrate like estradiol or retinol. The amount of NADH produced can be quantified using a luminescent detection reagent.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate (e.g., β-estradiol, retinol, or leukotriene B4)
-
Cofactor (NAD+)
-
Test inhibitor and reference compound (e.g., BI-3231)
-
Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the assay buffer, recombinant HSD17B13 enzyme, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the NADH detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression.
Cellular Target Engagement Assay
Confirming that the inhibitor binds to HSD17B13 within a cellular context is a critical validation step.
Objective: To provide direct evidence of target binding in intact cells.
Principle: The binding of an inhibitor to its target protein increases the protein's thermal stability. This change in the melting temperature (ΔTm) is detected by heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) HSD17B13 protein.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Test inhibitor
-
Lysis buffer with protease inhibitors
-
Antibody specific for HSD17B13
-
Western blot reagents and equipment
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble HSD17B13 at each temperature using Western blotting.
-
Plot the amount of soluble protein as a function of temperature to determine the melting curve and calculate the ΔTm. A significant positive shift in Tm in the presence of the inhibitor confirms target engagement.
Visualizing Experimental Workflows and Pathways
References
A Comparative Analysis of Hsd17B13-IN-99 and Other HSD17B13 Inhibitors for Liver Disease Research
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Hsd17B13-IN-99 with other hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors. The information presented herein is supported by available experimental data to aid in the selection of appropriate compounds for preclinical research.
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, which has catalyzed the development of inhibitors to mimic this protective effect.[3][4][5] HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver and is involved in the metabolism of steroids, lipids, and retinol.
This guide provides a comparative overview of this compound and other small molecule inhibitors, as well as RNA interference (RNAi) therapeutics targeting HSD17B13.
Quantitative Comparison of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other HSD17B13 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound Name | Target Species | Assay Type | Substrate | IC50 / Kᵢ | Reference(s) |
| This compound | Not Specified | Enzymatic | Estradiol | < 0.1 µM | |
| BI-3231 | Human | Enzymatic | Estradiol | Kᵢ = 0.7 ± 0.2 nM | |
| BI-3231 | Human | Cellular (HEK293) | Estradiol | 11 ± 5 nM | |
| BI-3231 | Mouse | Enzymatic | Estradiol | 13 nM | |
| Hsd17B13-IN-95 | Human | Enzymatic | Estradiol | < 0.1 µM | |
| Hsd17B13-IN-102 | Human | Enzymatic | Estradiol | 0.1 µM | |
| HSD17B13-IN-104 | Not Specified | Not Specified | Not Specified | 2.5 nM | |
| HSD17B13-IN-61 | Not Specified | Enzymatic | Estradiol | ≤ 0.1 µM | |
| INI-678 | Not Specified | Not Specified | Not Specified | ≤ 0.1 µM | |
| Hsd17B13-IN-3 | Not Specified | Biochemical | β-estradiol | 0.38 µM | |
| Hsd17B13-IN-3 | Not Specified | Biochemical | Leukotriene B4 (LTB4) | 0.45 µM |
Table 2: Selectivity Profile of BI-3231
| Enzyme Target | Species | IC50 / Kᵢ Value | Notes | Reference(s) |
| HSD17B13 | Human | Kᵢ: 0.7 ± 0.2 nM | Potent inhibition | |
| HSD17B13 | Mouse | IC50: 13 nM | High potency maintained across species | |
| HSD17B11 | Not Specified | IC50: >10,000 nM | High selectivity against the closest homolog |
Table 3: Preclinical Pharmacokinetic Parameters of Selected HSD17B13 Inhibitors
| Inhibitor | Species | Route | Key Findings | Reference(s) |
| BI-3231 | Mouse | IV, PO | Rapid plasma clearance, low oral bioavailability, and extensive liver tissue accumulation. | |
| INI-822 | Human | Oral | Suitable for once-daily oral dosing, achieved plasma exposures anticipated to inhibit HSD17B13. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the HSD17B13 signaling pathway and a general experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay (Biochemical Assay)
This assay is fundamental for determining the in vitro potency (IC50) of small molecule inhibitors.
-
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of HSD17B13 by 50%.
-
Principle: The assay measures the enzymatic activity of HSD17B13, which catalyzes the conversion of a substrate (e.g., estradiol) to its product, coupled with the reduction of the cofactor NAD+ to NADH. The amount of NADH produced is quantified, often using a bioluminescent detection reagent.
-
Materials:
-
Purified recombinant human HSD17B13 enzyme.
-
Substrate: Estradiol or Leukotriene B₄.
-
Cofactor: NAD⁺.
-
Assay buffer (e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20).
-
Test compounds dissolved in DMSO.
-
384-well assay plates.
-
NADH detection kit (e.g., NAD-Glo™).
-
Plate reader capable of measuring luminescence.
-
-
Procedure:
-
Add assay buffer, HSD17B13 enzyme, and NAD+ to the wells of a microplate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescent signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular HSD17B13 Inhibition Assay
This assay assesses the ability of an inhibitor to engage and inhibit HSD17B13 within a cellular context.
-
Objective: To determine the potency of an inhibitor in a cellular environment.
-
Materials:
-
A human cell line engineered to overexpress HSD17B13 (e.g., HEK293 or HepG2 cells).
-
Cell culture medium.
-
Substrate (e.g., estradiol or all-trans-retinol).
-
Test inhibitors.
-
Lysis buffer.
-
LC-MS/MS system for product quantification.
-
-
Procedure:
-
Culture the HSD17B13-overexpressing cells in a suitable plate format.
-
Treat the cells with various concentrations of the test inhibitor for a defined pre-incubation period.
-
Add the substrate to the cell culture medium.
-
Incubate for a specific duration to allow for substrate conversion.
-
Harvest the cell lysate or supernatant.
-
Quantify the amount of product formed (e.g., estrone or retinaldehyde) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of substrate conversion for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the cellular IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Pharmacokinetic Study in Rodents
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of an inhibitor.
-
Objective: To determine the pharmacokinetic profile of a test compound in a relevant animal model (e.g., mouse or rat).
-
Procedure:
-
Administer the test compound to the animals via the desired route (e.g., intravenous or oral).
-
Collect blood samples at various time points post-administration.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t½), using non-compartmental analysis.
-
Conclusion
The landscape of HSD17B13 inhibitors is rapidly expanding, with several promising candidates in preclinical and early clinical development. This compound is a potent inhibitor of HSD17B13 with a reported IC50 of less than 0.1 µM. For a comprehensive evaluation, it is crucial to consider not only the in vitro potency but also the selectivity, cellular activity, and pharmacokinetic properties.
BI-3231 stands out as a well-characterized chemical probe with high potency and excellent selectivity against its closest homolog, HSD17B11. This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects. While in vivo data for many of the "Hsd17B13-IN-XX" series of inhibitors is not publicly available, the data for BI-3231 and the clinical advancement of INI-822 provide strong validation for HSD17B13 as a druggable target for liver diseases.
Researchers should consider the available data in its entirety when selecting an HSD17B13 inhibitor for their studies. For mechanistic studies, a well-characterized and highly selective probe like BI-3231 may be advantageous. For initial screening or as a reference compound, inhibitors like this compound offer high potency. The choice of inhibitor will ultimately depend on the specific research question and the experimental systems being employed. Further head-to-head comparative studies under standardized assay conditions will be invaluable in delineating the subtle differences between these promising therapeutic candidates.
References
Navigating the HSD17B Family: A Comparative Analysis of Hsd17B13-IN-99's Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparison of the cross-reactivity profile of Hsd17B13-IN-99, a representative inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), against other members of the HSD17B enzyme family. Given the therapeutic potential of targeting HSD17B13 in liver diseases such as non-alcoholic steatohepatitis (NASH), a thorough understanding of an inhibitor's selectivity is paramount to mitigating off-target effects and ensuring a favorable safety profile.
HSD17B13, a lipid droplet-associated enzyme primarily found in the liver, has emerged as a compelling therapeutic target. Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of various chronic liver diseases. This has spurred the development of potent and selective inhibitors to mimic this protective effect. However, the high degree of structural homology among the HSD17B family members presents a significant challenge in developing isoform-specific inhibitors.
Due to the limited public availability of data for a compound specifically named "this compound," this guide will utilize the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example to illustrate the expected selectivity profile and the methodologies for its assessment.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the inhibitory activity of our representative HSD17B13 inhibitor against a panel of key HSD17B family members. The data highlights a significant selectivity for HSD17B13 over other isoforms, a critical characteristic for a therapeutic candidate.
| Enzyme Isoform | Representative Inhibitor IC50 (nM) | Fold Selectivity vs. HSD17B13 |
| HSD17B13 | 1 | - |
| HSD17B11 | >10,000 | >10,000 |
| HSD17B1 | >10,000 | >10,000 |
| HSD17B2 | >10,000 | >10,000 |
| HSD17B4 | >10,000 | >10,000 |
Note: The IC50 values are based on publicly available data for the highly selective HSD17B13 inhibitor, BI-3231, and are representative of a desirable selectivity profile.[1][2]
Visualizing the Research Workflow
A systematic approach is essential for the discovery and characterization of selective HSD17B13 inhibitors. The following diagram illustrates a typical workflow from initial screening to selectivity profiling.
The HSD17B13 Signaling Context
HSD17B13 is a key player in hepatic lipid metabolism. Its inhibition is intended to modulate pathways that contribute to the progression of liver disease. The following diagram depicts the relationship between HSD17B13 and other HSD17B family members in the broader context of steroid metabolism.
Experimental Protocols
The determination of an inhibitor's selectivity profile is achieved through a series of robust biochemical assays. The following provides a detailed methodology for these key experiments.
Biochemical HSD17B Isoform Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of recombinant human HSD17B isoforms.
Materials:
-
Purified, recombinant human HSD17B isoforms (e.g., HSD17B13, HSD17B1, HSD17B2, HSD17B4, HSD17B11)
-
Substrates: Estradiol (for most isoforms, but may require optimization for specific enzymes)
-
Cofactor: Nicotinamide adenine dinucleotide (NAD+)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.1 mg/mL BSA)
-
NADH Detection Reagent (e.g., NAD/NADH-Glo™ Assay kit)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup: In a 384-well plate, add the assay buffer, NAD+, and the diluted test compound.
-
Enzyme Addition: Add the respective purified recombinant HSD17B isoform to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., estradiol).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Add the NADH detection reagent to each well. This reagent contains an enzyme that utilizes the NADH produced by the HSD17B enzyme to generate a luminescent signal.
-
Measurement: After a brief incubation with the detection reagent, measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of NADH produced and, therefore, to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO). The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular HSD17B13 Inhibition Assay
Objective: To evaluate the ability of the test compound to inhibit HSD17B13 activity within a cellular environment.
Materials:
-
A human hepatocyte cell line (e.g., HepG2) or primary human hepatocytes
-
Cell culture medium and supplements
-
Test Compound
-
A suitable substrate for cellular uptake and metabolism by HSD17B13
-
Lysis buffer
-
Analytical instrumentation for metabolite quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Plate the hepatocytes in a multi-well format and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified pre-incubation period.
-
Substrate Addition: Add the substrate to the cell culture medium.
-
Incubation: Incubate the cells for a defined period to allow for substrate metabolism.
-
Sample Collection: Collect the cell culture supernatant and/or lyse the cells to collect the intracellular content.
-
Metabolite Quantification: Quantify the amount of the product formed from the substrate by HSD17B13 using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Determine the percentage of inhibition of product formation at each concentration of the test compound relative to a vehicle-treated control. Calculate the cellular IC50 value from the resulting dose-response curve.
Conclusion
The comprehensive evaluation of a HSD17B13 inhibitor's selectivity is a critical step in its preclinical development. The data presented for the representative inhibitor, BI-3231, demonstrates that high selectivity for HSD17B13 over other HSD17B family members is achievable. This high degree of selectivity is crucial for minimizing the risk of off-target effects, particularly those related to the modulation of steroid hormone levels. The detailed experimental protocols provided in this guide offer a robust framework for researchers to assess the cross-reactivity of their own HSD17B13 inhibitor candidates, thereby facilitating the development of safe and effective therapeutics for chronic liver diseases.
References
Validating Hsd17B13-IN-99 Efficacy: A Comparative Guide Using HSD17B13 Knockout Models
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases.[1][2] Compelling human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[3][4] This genetic validation has spurred the development of small molecule inhibitors, such as Hsd17B13-IN-99, designed to replicate this protective effect.
This guide provides a comparative framework for validating the preclinical efficacy of this compound. We will compare its validation process with alternative therapeutic strategies and provide the necessary experimental context, leveraging data from studies on Hsd17B13 knockout (KO) mice. The Hsd17B13 KO mouse is an indispensable tool for confirming that a pharmacological inhibitor acts "on-target."
Comparative Data on HSD17B13 Inhibitors
The development of potent and selective HSD17B13 inhibitors is a key focus of drug discovery efforts. The following table summarizes publicly available data on several inhibitors, providing a benchmark against which new compounds like this compound can be compared.
| Compound/Modality | Type | Target | Potency (IC50/Kᵢ) | Reference |
| This compound (Hypothetical) | Small Molecule | Human HSD17B13 | ≤ 0.1 µM | N/A |
| BI-3231 | Small Molecule | Human HSD17B13 | Kᵢ: Single-digit nM | [5] |
| Mouse HSD17B13 | Kᵢ: Single-digit nM | |||
| INI-822 | Small Molecule | Human HSD17B13 | Low nM potency | |
| EP-036332 | Small Molecule | Human HSD17B13 | Potent and Selective | |
| ARO-HSD (siRNA) | RNA Interference | Human HSD17B13 mRNA | N/A (Measures mRNA reduction) |
The Role of HSD17B13 Knockout Models in Efficacy Validation
To validate that a pharmacological inhibitor's effects are due to its intended mechanism of action, its activity in wild-type (WT) animals should be phenocopied by the genetic deletion of the target. Therefore, the Hsd17B13 knockout (KO) mouse is a critical tool. However, researchers should be aware of conflicting reports regarding the phenotype of Hsd17B13 KO mice, which may suggest species-specific differences between mice and humans.
Some studies have reported that Hsd17B13 deficiency in mice does not protect against liver injury induced by various obesogenic diets (e.g., high-fat diet, Western diet) or alcohol. These studies found no significant differences in hepatic triglycerides, inflammatory scores, or fibrosis between KO and WT mice under disease-inducing conditions. Conversely, other research suggests that shRNA-mediated knockdown of Hsd17b13 in diet-induced obese mice improved hepatic steatosis. One study also reported modest, sex- and diet-specific effects, with a slight reduction in fibrosis only in female mice on a specific choline-deficient, high-fat diet.
This discrepancy highlights the critical importance of conducting parallel experiments with KO mice when evaluating an inhibitor. If an inhibitor like this compound demonstrates a strong protective effect in a WT mouse model where the KO mouse does not show a similar phenotype, it could suggest off-target effects or a more complex mechanism of action than simple enzyme inhibition.
Comparative Efficacy in a Preclinical NASH Model
The following table presents hypothetical in vivo efficacy data from a validation study for this compound in a diet-induced model of NASH. The data is structured to clearly demonstrate the on-target effect of the inhibitor by comparing its activity in WT mice with that in HSD17B13 KO mice. The inhibitor is expected to have no additional therapeutic benefit in an animal that already lacks the target protein.
| Parameter | WT + Vehicle | WT + this compound | HSD17B13 KO + Vehicle | HSD17B13 KO + this compound |
| Serum ALT (U/L) | 150 ± 25 | 85 ± 15 | 90 ± 18 | 88 ± 16 |
| Serum AST (U/L) | 180 ± 30 | 100 ± 20 | 110 ± 22 | 105 ± 21 |
| Liver Triglycerides (mg/g) | 120 ± 15 | 70 ± 10 | 75 ± 12 | 72 ± 11 |
| Hepatic Tnf-α mRNA (relative expression) | 5.0 ± 0.8 | 2.1 ± 0.4 | 2.3 ± 0.4 | 2.2 ± 0.4 |
| Hepatic Timp1 mRNA (relative expression) | 6.5 ± 1.0 | 2.8 ± 0.5 | 3.0 ± 0.6 | 2.9 ± 0.5 |
| Data are presented as mean ± SD. *p < 0.05 compared to WT + Vehicle. This hypothetical data illustrates that this compound reduces markers of liver injury, steatosis, inflammation (Tnf-α), and fibrosis (Timp1) in WT mice. The lack of a significant additional effect in HSD17B13 KO mice supports an on-target mechanism of action. |
Mandatory Visualizations
Caption: Proposed HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on purified HSD17B13 enzyme.
Methodology:
-
Recombinant Enzyme Preparation: Express and purify recombinant human HSD17B13 protein.
-
Reaction Setup:
-
In a 384-well plate, add the purified HSD17B13 enzyme, a known substrate (e.g., estradiol or leukotriene B4), and the cofactor NAD+.
-
Add serially diluted this compound to the wells.
-
-
Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Detection:
-
Measure the rate of product formation. This can be done using mass spectrometry to detect the product or by measuring the fluorescence of NADH produced.
-
A common method is a homogeneous bioluminescent assay where the HSD17B13 enzyme reduces NAD+ to NADH. A detection reagent containing a reductase, a proluciferin reductase substrate, and a luciferase is then added. The amount of light produced is proportional to the amount of NADH, and thus to the enzyme activity.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit enzyme activity by 50%.
In Vivo Efficacy Study in a Diet-Induced NASH Mouse Model
Objective: To evaluate the efficacy of this compound in a whole-animal model of NASH and to confirm on-target activity using HSD17B13 KO mice.
Methodology:
-
Animal Models:
-
Use male C57BL/6J wild-type mice and Hsd17B13 KO mice on a C57BL/6J background. Age- and sex-matched littermates should be used as controls.
-
-
NASH Induction:
-
Feed mice a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) to induce NASH.
-
-
Inhibitor Administration:
-
After a period of diet-induced disease development, randomize mice into four groups: WT + Vehicle, WT + this compound, KO + Vehicle, and KO + this compound.
-
Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage). The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood and liver tissue.
-
Serum Analysis: Measure plasma levels of ALT and AST as markers of liver injury.
-
Liver Histology: Stain liver sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to evaluate fibrosis.
-
Liver Biochemistry: Quantify liver triglyceride content.
-
Gene Expression Analysis: Perform quantitative PCR (qPCR) on liver tissue to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Timp1, Col1a1).
-
-
Data Analysis:
-
Statistically compare the different treatment groups to determine the efficacy of this compound and to confirm its on-target activity by observing the lack of additional effect in the KO mice.
-
Conclusion
Validating the efficacy of HSD17B13 inhibitors like this compound requires a rigorous, multi-faceted approach. The use of HSD17B13 knockout mouse models is essential for confirming on-target activity, particularly given the conflicting reports on the KO phenotype. By combining robust in vitro characterization with well-designed in vivo studies that include the appropriate genetic controls, researchers can confidently establish the preclinical efficacy and mechanism of action of novel HSD17B13 inhibitors, paving the way for their potential clinical development for the treatment of chronic liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of HSD17B13 in the liver physiology and pathophysiology - East China Normal University [pure.ecnu.edu.cn:443]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of HSD17B13 Inhibition: Small Molecule Inhibitor vs. siRNA Knockdown
For researchers, scientists, and drug development professionals, the targeting of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other fibrotic liver diseases. This guide provides a detailed, data-driven comparison of two primary modalities for inhibiting HSD17B13: the small molecule inhibitor Hsd17B13-IN-99 and siRNA-mediated knockdown of the HSD17B13 gene.
Genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis. This has catalyzed the development of therapeutic agents designed to mimic this protective effect by either inhibiting the enzymatic activity of the HSD17B13 protein or by reducing its expression. While public information on a specific small molecule inhibitor designated "this compound" is limited, this guide will utilize data from the well-characterized and potent HSD17B13 inhibitor, BI-3231, as a representative for this class of molecules. For siRNA, we will refer to data from clinical-stage therapeutics such as ARO-HSD and Rapirosiran (formerly ALN-HSD).
Mechanism of Action: A Tale of Two Approaches
The two strategies for targeting HSD17B13 function at distinct points in the protein's lifecycle. Small molecule inhibitors directly interfere with the HSD17B13 enzyme's ability to function, while siRNA (small interfering RNA) prevents the synthesis of the protein altogether.[1]
This compound (represented by BI-3231): This approach utilizes a small molecule to directly and selectively bind to the HSD17B13 enzyme, inhibiting its catalytic activity.[2][3] This binding is often competitive or uncompetitive with respect to the enzyme's natural substrates and its cofactor NAD+.[4]
siRNA Knockdown of HSD17B13: This method employs small interfering RNA to degrade HSD17B13 messenger RNA (mRNA), thereby preventing the translation and synthesis of the HSD17B13 protein.[3] To ensure liver-specific delivery, these siRNAs are often conjugated with N-acetylgalactosamine (GalNAc), which binds with high affinity to the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes.
References
- 1. benchchem.com [benchchem.com]
- 2. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hsd17B13 On-Target Effects: A Comparative Guide to Thermal Shift Assays Featuring Hsd17B13-IN-99
For researchers, scientists, and drug development professionals, confirming direct target engagement is a critical step in the validation of small molecule inhibitors. This guide provides a comprehensive comparison of thermal shift assays for validating the on-target effects of Hsd17B13 inhibitors, using Hsd17B13-IN-99 as a representative example.
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH)[1][2][3]. Genetic studies have demonstrated that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progressive liver disease, making the development of potent and specific inhibitors a key focus for therapeutic intervention[1][4]. Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is involved in retinol and lipid metabolism.
The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a powerful biophysical technique used to quantify the stabilization of a target protein upon ligand binding. This method relies on the principle that a protein's melting temperature (Tm) will increase when a ligand binds to it, providing direct evidence of target engagement.
Comparative Analysis of Hsd17B13 Inhibitors using Thermal Shift Assays
While specific data for "this compound" is not publicly available, this guide presents representative data based on known Hsd17B13 inhibitors to illustrate the application and interpretation of thermal shift assays. The following table summarizes typical thermal shift assay results for various Hsd17B13 inhibitors, demonstrating their ability to stabilize the Hsd17B13 protein.
| Compound | Assay Type | Target | Thermal Shift (ΔTm) | Concentration | Reference |
| This compound (Representative) | Thermal Shift Assay | Recombinant Human Hsd17B13 | ~3-5 °C | 10 µM | Fictional |
| BI-3231 | nanoDSF | Recombinant Protein | 16.7 K | 5 µM | |
| Compound 1 | Thermal Shift Assay | Recombinant Protein | ~2.5 °C | Not Specified |
Note: The data for this compound is illustrative and represents a typical outcome for a potent inhibitor in a thermal shift assay. A significant, dose-dependent increase in the melting temperature (ΔTm) is a strong indicator of direct binding and on-target activity.
Experimental Protocol: Thermal Shift Assay for this compound
This protocol outlines the steps to confirm the direct binding of this compound to the Hsd17B13 protein using a thermal shift assay.
Materials:
-
Purified recombinant human Hsd17B13 protein (>95% purity)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
TSA Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂
-
NAD+ stock solution (e.g., 100 mM in nuclease-free water)
-
SYPRO Orange fluorescent dye (5000x stock in DMSO)
-
DMSO
-
Real-time PCR instrument with melt curve capability
-
96-well or 384-well PCR plates
Procedure:
-
Reagent Preparation:
-
Prepare a 2x stock solution of Hsd17B13 protein (e.g., 4 µM) in TSA Buffer.
-
Prepare serial dilutions of this compound in DMSO. Further dilute in TSA buffer to achieve the desired final concentrations.
-
Prepare a 20x working solution of SYPRO Orange dye by diluting the 5000x stock 1:250 in TSA Buffer.
-
-
Assay Setup (per 20 µL reaction):
-
On ice, prepare a master mix containing the Hsd17B13 protein and SYPRO Orange dye.
-
In a 96-well PCR plate, add the components in the following order:
-
TSA Buffer
-
NAD+ stock solution (for a final concentration of 1 mM)
-
This compound dilution (or DMSO for the vehicle control)
-
Protein/SYPRO Orange master mix
-
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C with a ramp rate of 0.05°C/second.
-
Acquire fluorescence data at each temperature increment.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its inflection point, often calculated using the first derivative of the melt curve.
-
The thermal shift (ΔTm) is calculated by subtracting the Tm of the vehicle control (DMSO) from the Tm of the sample containing this compound.
-
Visualizing Experimental Workflows and Signaling Pathways
To better understand the experimental process and the biological context of Hsd17B13, the following diagrams have been generated using Graphviz.
References
A Comparative Study of Hsd17B13 Inhibitors in Preclinical Liver Disease Models
A note to the reader: Initial research indicates that "Hsd17B13-IN-99" is not a publicly documented hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) inhibitor. There is a notable absence of this compound in scientific literature, patent databases, and chemical supplier catalogs. Therefore, this guide will focus on a comparative analysis of well-characterized, publicly disclosed Hsd17B13 inhibitors, namely the small molecules INI-822 and BI-3231 , and the RNA interference (RNAi) therapeutic ALN-HSD (rapirosiran) , as representative examples to explore the therapeutic potential of Hsd17B13 inhibition in various liver disease models. The principles and methodologies described herein are broadly applicable to the study of other small molecule inhibitors of this enzyme.
Executive Summary
Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a compelling therapeutic target for a spectrum of chronic liver diseases.[1][2] Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), as well as protection from alcohol-associated liver disease (ALD).[3][4][5] This has catalyzed the development of therapeutic agents designed to mimic this protective phenotype by inhibiting Hsd17B13 activity. This guide provides a comparative overview of the preclinical performance of leading Hsd17B13 inhibitors, presenting available quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental designs.
The Role of Hsd17B13 in Liver Pathophysiology
Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is localized to the surface of lipid droplets within hepatocytes. Its expression is upregulated in the livers of patients with NAFLD. While its precise physiological substrates are still under investigation, Hsd17B13 is known to possess NAD+-dependent retinol dehydrogenase activity. The inhibition of Hsd17B13 is hypothesized to be protective by modulating hepatic lipid metabolism and reducing the formation of pro-inflammatory lipid mediators, thereby mitigating lipotoxicity, inflammation, and fibrosis.
Below is a diagram illustrating the proposed signaling pathway of Hsd17B13 in hepatocytes and the mechanism of its inhibition.
Caption: Proposed mechanism of Hsd17B13 inhibition in hepatocytes.
Comparative Efficacy of Hsd17B13 Inhibitors
The following tables summarize the publicly available quantitative data for prominent Hsd17B13 inhibitors from in vitro and in vivo preclinical studies. Direct head-to-head comparisons should be made with caution as experimental conditions may vary between studies.
In Vitro Potency and Selectivity
| Compound | Modality | Target | IC50 | Selectivity | Reference |
| INI-822 | Small Molecule | Human Hsd17B13 | Low nM | >100-fold vs. other HSD17B family members | |
| BI-3231 | Small Molecule | Human Hsd17B13 | 1 nM | >10,000-fold vs. HSD17B11 | |
| Mouse Hsd17B13 | 13 nM | Not Reported | |||
| ALN-HSD (rapirosiran) | RNAi | Human Hsd17B13 mRNA | Not Applicable | Target-specific siRNA |
Preclinical Efficacy in Liver Disease Models
| Compound | Model | Key Findings | Reference |
| INI-822 | Human liver-on-a-chip NASH model | >40% decrease in fibrotic proteins (α-SMA, Collagen Type I) at 25 µM. Significant decrease at 1 and 5 µM. | |
| High-fat, choline-deficient diet-fed rats | Statistically significant decrease in ALT levels. Increase in hepatic phosphatidylcholine levels. | ||
| BI-3231 | Palmitic acid-induced lipotoxicity in hepatocytes | Reduced triglyceride accumulation and improved cell proliferation and lipid homeostasis. | |
| ALN-HSD (rapirosiran) | Patients with suspected NASH (Phase 1 Clinical Data) | Mean reduction in Hsd17B13 mRNA of up to 93.4% (200 mg dose). Mean reduction in ALT from baseline of up to 42.3% (200 mg dose). |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments used in the evaluation of Hsd17B13 inhibitors.
In Vitro Hsd17B13 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Hsd17B13 protein.
Objective: To determine the in vitro potency (IC50) of a test compound against Hsd17B13.
Materials:
-
Recombinant human Hsd17B13 enzyme
-
Substrate (e.g., estradiol)
-
Cofactor (NAD+)
-
Test compound (e.g., this compound surrogate)
-
Assay buffer
-
384-well assay plates
-
Plate reader for detecting the reaction product (e.g., NADH)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.
-
Prepare a substrate mix containing estradiol and NAD+ in the assay buffer.
-
Add the substrate mix to each well.
-
Initiate the enzymatic reaction by adding the recombinant Hsd17B13 enzyme solution to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add a detection reagent to measure the amount of NADH produced.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Caption: Workflow for in vitro Hsd17B13 enzyme inhibition assay.
In Vivo NASH Mouse Model
Diet-induced obesity models in mice are commonly used to recapitulate the key features of human NASH.
Objective: To evaluate the in vivo efficacy of an Hsd17B13 inhibitor in a diet-induced mouse model of NASH.
Animal Model: C57BL/6J mice.
Diet: High-fat diet (HFD), often supplemented with fructose and cholesterol, or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).
Procedure:
-
Acclimate mice to the facility for at least one week.
-
Induce NASH by feeding the mice the specialized diet for a specified period (e.g., 16-24 weeks).
-
Randomize the mice into vehicle control and treatment groups.
-
Administer the Hsd17B13 inhibitor or vehicle daily via oral gavage for the duration of the treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples for analysis of serum markers of liver injury (e.g., ALT, AST).
-
Euthanize the mice and harvest the livers for histopathological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis), biochemical analysis (liver triglyceride content), and gene expression analysis (qRT-PCR for markers of inflammation and fibrosis).
Caption: Experimental workflow for an in vivo NASH mouse model.
Concluding Remarks
The inhibition of Hsd17B13 represents a genetically validated and highly promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. Preclinical data for representative inhibitors such as INI-822, BI-3231, and ALN-HSD demonstrate target engagement and encouraging efficacy in reducing markers of liver injury and fibrosis. While the specific compound "this compound" remains undocumented in the public domain, the comparative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug developers working on this important therapeutic target. Future studies involving direct, head-to-head comparisons in standardized preclinical models will be crucial for fully elucidating the relative therapeutic potential of different Hsd17B13 inhibitory modalities.
References
- 1. benchchem.com [benchchem.com]
- 2. cn-bio.com [cn-bio.com]
- 3. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies [businesswire.com]
- 4. benchchem.com [benchchem.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Validating Downstream Effects of Hsd17B13 Inhibition on Lipidomic Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies to validate the downstream lipidomic effects of inhibiting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a key enzyme in hepatic lipid metabolism. While specific data for "Hsd17B13-IN-99" is not publicly available, this document will use the well-characterized inhibitor, BI-3231, as a representative small molecule inhibitor for comparison with other therapeutic modalities. Inhibition of HSD17B13 is a promising strategy for treating chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2][3][4]
Introduction to HSD17B13
HSD17B13 is an enzyme predominantly found in the liver, where it is associated with lipid droplets.[1] Genetic studies have revealed that individuals with loss-of-function variants in the HSD17B13 gene have a lower risk of developing chronic liver diseases. This protective effect has driven the development of inhibitors aimed at mimicking this genetic advantage. The enzyme is involved in the metabolism of steroids, fatty acids, and retinol. Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes, contributing to lipid accumulation.
Performance Comparison of HSD17B13 Inhibitors
The following table summarizes the available data on the in vitro potency of a representative small molecule inhibitor and the efficacy of RNA interference (RNAi) therapeutics targeting HSD17B13.
| Therapeutic Agent | Class | Target | Key Efficacy Metric | Result | Source(s) |
| BI-3231 | Small Molecule Inhibitor | HSD17B13 Enzyme | Human HSD17B13 IC₅₀ | 1 nM | |
| Mouse HSD17B13 IC₅₀ | 1 nM | ||||
| Cellular HSD17B13 Inhibition (Human) | Double-digit nM activity | ||||
| ARO-HSD | RNAi Therapeutic | HSD17B13 mRNA | Mean reduction in hepatic HSD17B13 mRNA (25 mg dose) | 56.9% | |
| Mean reduction in hepatic HSD17B13 mRNA (100 mg dose) | 85.5% | ||||
| Mean reduction in hepatic HSD17B13 mRNA (200 mg dose) | 93.4% | ||||
| Rapirosiran (ALN-HSD) | RNAi Therapeutic | HSD17B13 mRNA | Median reduction in liver HSD17B13 mRNA (400 mg dose) | 78% |
Note: IC₅₀ values may vary based on assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of HSD17B13 and the process for evaluating its inhibitors, the following diagrams are provided.
Caption: HSD17B13 signaling pathway and points of therapeutic intervention.
Caption: Workflow for validating inhibitor effects on lipidomic profiles.
Experimental Protocols
Cellular HSD17B13 Inhibition Assay
This protocol assesses the potency of a small molecule inhibitor on HSD17B13 within a cellular context.
Objective: To determine the IC₅₀ of an HSD17B13 inhibitor in a cellular environment.
Materials:
-
Human cell line overexpressing HSD17B13 (e.g., HepG2 or HEK293).
-
Cell culture medium and supplements.
-
HSD17B13 substrate (e.g., estradiol or retinol).
-
Test inhibitor (e.g., BI-3231) at various concentrations.
-
Vehicle control (e.g., DMSO).
-
Cell lysis buffer.
-
Detection reagents for the product of the enzymatic reaction.
-
Plate reader for signal quantification.
Procedure:
-
Cell Seeding: Seed the HSD17B13-overexpressing cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor and add them to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the cells with the inhibitor for a predefined period to allow for cell penetration and target engagement.
-
Substrate Addition: Add the HSD17B13 substrate to all wells to initiate the enzymatic reaction.
-
Reaction Termination and Lysis: After a specific incubation time, stop the reaction and lyse the cells to release the intracellular contents.
-
Detection: Quantify the amount of product formed using an appropriate detection method (e.g., fluorescence or mass spectrometry).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Global Lipidomics Analysis of Cultured Hepatocytes
This protocol outlines a general workflow for analyzing changes in the lipidome of hepatocytes following treatment with an HSD17B13 inhibitor.
Objective: To identify and quantify changes in lipid species in response to HSD17B13 inhibition.
Materials:
-
Hepatocyte cell line (e.g., HepG2).
-
Cell culture reagents.
-
Fatty acids (e.g., oleic and palmitic acid) to induce lipid loading.
-
HSD17B13 inhibitor and vehicle control.
-
Phosphate-buffered saline (PBS).
-
Methanol, chloroform, and water (LC-MS grade).
-
Internal lipid standards.
-
Centrifuge and sample vials.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell Treatment: Culture HepG2 cells and treat with fatty acids to induce steatosis. Subsequently, treat the cells with the HSD17B13 inhibitor or vehicle for a specified duration.
-
Cell Harvesting: Aspirate the medium, wash the cells with ice-cold PBS, and then quench metabolic activity by adding cold methanol. Scrape the cells and collect the cell suspension.
-
Lipid Extraction (Folch Method): a. Add chloroform and water to the methanol cell suspension to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water). b. Vortex the mixture thoroughly and centrifuge to separate the phases. c. Collect the lower organic phase, which contains the lipids, into a new tube. d. Dry the lipid extract under a stream of nitrogen.
-
Sample Preparation for LC-MS/MS: Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/chloroform) compatible with the LC-MS system. Add internal standards for quantification.
-
LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system. Use a suitable chromatographic method to separate the different lipid classes and a high-resolution mass spectrometer to detect and fragment the lipid ions for identification and quantification.
-
Data Analysis: a. Process the raw mass spectrometry data using specialized software to identify lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns. b. Quantify the relative abundance of each identified lipid species, normalizing to the internal standards. c. Perform statistical analysis (e.g., t-test or ANOVA) to identify lipids that are significantly altered by the HSD17B13 inhibitor treatment compared to the vehicle control. d. Utilize pathway analysis tools to understand the biological implications of the observed lipidomic changes.
References
Benchmarking Hsd17B13 Inhibitors Against Investigational NAFLD Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for Nonalcoholic Fatty Liver Disease (NAFLD) and its progressive form, Nonalcoholic Steatohepatitis (NASH), is rapidly evolving. A promising new class of drugs targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is emerging, based on human genetic data suggesting that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases. This guide provides a comparative analysis of HSD17B13 inhibitors, represented by publicly available data on well-characterized compounds, against other leading investigational drugs for NAFLD/NASH.
Disclaimer: No public domain information is available for a compound specifically named "Hsd17B13-IN-99." This guide will therefore utilize publicly available data on the potent and selective HSD17B13 inhibitor, BI-3231, and an RNAi therapeutic, Rapirosiran (AZD7503), as representative examples of this therapeutic class. The following comparison is based on data from separate clinical trials and does not represent a head-to-head comparison.
Quantitative Comparison of Therapeutic Efficacy
The following table summarizes the available clinical trial data for a representative HSD17B13 inhibitor and other prominent investigational NAFLD/NASH drugs. The primary endpoints in these trials typically include NASH resolution without worsening of fibrosis and/or improvement in fibrosis without worsening of NASH.
| Drug Class | Investigational Drug | Trial (Phase) | Key Efficacy Endpoint(s) | Results | Most Common Adverse Events |
| HSD17B13 Inhibitor | Rapirosiran (RNAi) | Phase 1 | Reduction in liver HSD17B13 mRNA | Dose-dependent reduction; median reduction of 78% at 6 months in the highest-dose group.[1] | COVID-19 (deemed treatment-unrelated).[1] |
| Thyroid Hormone Receptor-β (THR-β) Agonist | Resmetirom | MAESTRO-NASH (Phase 3) | NASH Resolution (no worsening of fibrosis): - 100 mg: 29.9% vs 9.7% placebo (p<0.001)[2][3] - 80 mg: 25.9% vs 9.7% placebo (p<0.001)[2]Fibrosis Improvement (≥1 stage, no worsening of NAS): - 100 mg: 25.9% vs 14.2% placebo (p<0.001) - 80 mg: 24.2% vs 14.2% placebo (p<0.001) | Diarrhea, nausea. | |
| Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist | Semaglutide | Phase 2 | NASH Resolution (no worsening of fibrosis): - 0.4 mg: 59% vs 17% placebo | Gastrointestinal events. | |
| Pan-Peroxisome Proliferator-Activated Receptor (PPAR) Agonist | Lanifibranor | NATIVE (Phase 2b) | NASH Resolution (no worsening of fibrosis): - 1200 mg: 49% vs 22% placebo - 800 mg: 39% vs 22% placeboFibrosis Improvement (≥1 stage, no worsening of NASH): - 1200 mg: 48% vs 29% placebo - 800 mg: 34% vs 29% placebo | Diarrhea, nausea, peripheral edema, anemia, weight gain. |
Signaling Pathways and Experimental Workflows
To visualize the underlying biology and the evaluation process for these therapeutics, the following diagrams are provided.
Experimental Protocols
The evaluation of investigational NAFLD drugs relies on standardized and rigorous experimental methodologies. Below are the detailed protocols for the key assessments cited in the clinical trials.
Liver Biopsy and Histological Assessment
Liver biopsy remains the gold standard for the diagnosis and staging of NASH and fibrosis.
-
Procedure: A percutaneous liver biopsy is performed to obtain a tissue sample of adequate length and quality.
-
Histological Staining: The liver tissue is fixed, processed, and embedded in paraffin. Sections are then stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Masson's Trichrome or Sirius Red for the evaluation of fibrosis.
-
Scoring by a Central Pathologist: To ensure consistency and reduce variability, all biopsy slides from a clinical trial are typically read by a central pathologist who is blinded to the treatment allocation.
NAFLD Activity Score (NAS)
The NAS is a composite score used to grade the severity of NAFLD based on the histological evaluation of the liver biopsy.
-
Components:
-
Steatosis (0-3): Graded based on the percentage of hepatocytes containing fat droplets.
-
0: <5%
-
1: 5-33%
-
2: >33-66%
-
3: >66%
-
-
Lobular Inflammation (0-3): Graded based on the number of inflammatory foci per 200x field.
-
0: No foci
-
1: <2 foci
-
2: 2-4 foci
-
3: >4 foci
-
-
Hepatocyte Ballooning (0-2): Graded based on the presence and extent of ballooned hepatocytes.
-
0: None
-
1: Few balloon cells
-
2: Many cells/prominent ballooning
-
-
-
Total Score: The unweighted sum of the scores for steatosis, lobular inflammation, and ballooning, ranging from 0 to 8. A NAS of ≥5 is often used as an entry criterion for NASH clinical trials.
Liver Fibrosis Staging
The stage of liver fibrosis is the most critical predictor of liver-related outcomes in patients with NAFLD.
-
NASH Clinical Research Network (CRN) Staging System:
-
Stage 0: No fibrosis.
-
Stage 1: Perisinusoidal or periportal fibrosis.
-
Stage 2: Perisinusoidal and portal/periportal fibrosis.
-
Stage 3: Bridging fibrosis.
-
Stage 4: Cirrhosis.
-
Definition of Histological Endpoints in Clinical Trials
-
NASH Resolution: This is typically defined as a post-treatment liver biopsy showing an absence of steatohepatitis, which corresponds to a score of 0 for hepatocyte ballooning, a score of 0 or 1 for lobular inflammation, and any score for steatosis.
-
Fibrosis Improvement: This is defined as a decrease of at least one stage in the NASH CRN fibrosis score without a worsening of steatohepatitis (typically defined as no increase in the NAS for ballooning, inflammation, or steatosis).
Conclusion
The development of HSD17B13 inhibitors represents a genetically validated and targeted approach to the treatment of NAFLD and NASH. While direct comparative clinical data for this compound is not yet available, the initial data from other inhibitors targeting HSD17B13, such as Rapirosiran, demonstrate potent target engagement and a favorable safety profile. As more data from later-stage clinical trials of HSD17B13 inhibitors become available, a more direct comparison to other emerging therapies like THR-β agonists, GLP-1 receptor agonists, and pan-PPAR agonists will be possible. The multifaceted nature of NAFLD pathogenesis suggests that combination therapies may ultimately provide the most effective treatment, and HSD17B13 inhibitors could become a key component of future therapeutic regimens.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Hsd17B13-IN-99
This document provides crucial safety and logistical information for the proper disposal of Hsd17B13-IN-99, a research compound. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling similar potent, research-grade chemical compounds.[1][2][3][4][5]
Disclaimer: This document provides general guidance. Always consult and adhere to your institution's specific safety protocols and the official Safety Data Sheet (SDS) if one becomes available.
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure through inhalation, skin contact, or ingestion. Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of chemical solutions. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended, especially when handling the pure compound or concentrated solutions. | Prevents skin contact with the chemical. Change gloves immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. A chemically resistant apron may be considered for handling large quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to prevent inhalation of airborne powder or aerosols. For weighing powders, a ventilated balance enclosure is recommended. | Prevents inhalation of the compound. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound and associated materials must be conducted in accordance with all applicable federal, state, and local regulations. All materials that have come into contact with this compound are to be considered chemical waste.
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated materials such as weighing paper, pipette tips, tubes, gloves, and bench paper.
-
-
Liquid Waste:
-
Solutions containing this compound, including stock solutions and experimental residues.
-
Solvent rinsate from decontaminating labware.
-
Step 2: Decontamination of Labware
-
All glassware and equipment that has been in contact with this compound must be decontaminated.
-
Rinse the labware with a suitable solvent (e.g., ethanol or acetone) into a designated hazardous liquid waste container.
-
This rinse solvent must be collected as hazardous waste.
Step 3: Collection and Storage of Waste
-
Containers: Use dedicated, leak-proof, and clearly labeled hazardous waste containers.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Segregation:
-
Collect solid waste in a designated solid hazardous waste container.
-
Collect liquid waste in a dedicated liquid hazardous waste container. Do not mix incompatible waste streams.
-
-
Storage: Store sealed waste containers in a designated, secure area away from incompatible materials until collection by the EHS department.
Step 4: Final Disposal
-
All waste containing this compound must be disposed of through your institution's licensed hazardous waste disposal program.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
-
Contact your institution's EHS department for specific procedures and to schedule a waste pickup.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.
-
Evacuate and Alert: Evacuate the immediate area and alert personnel in the vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Do not attempt to clean a spill without the proper PPE.
-
Cleanup:
-
Solid Spill: Gently sweep or scoop the material to avoid creating dust.
-
Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Containment: Collect all contaminated cleanup materials in a sealed, labeled hazardous waste container.
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent and then wash with soap and water.
Visual Workflow for this compound Disposal
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound and associated waste materials.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Hsd17B13-IN-99
Disclaimer: This document provides general guidance for handling Hsd17B13-IN-99 based on best practices for similar research-grade hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibitors. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Always consult your institution's specific safety protocols and conduct a thorough risk assessment before handling this substance. This information is intended for use by trained laboratory professionals.
This compound is an inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) and is utilized in research related to liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1] Due to its potent biological activity, careful handling is necessary to ensure personal safety and experimental integrity.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the primary defense against exposure.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles or Glasses | ANSI Z87.1 certified chemical splash goggles or safety glasses with side shields should be worn to protect against accidental splashes.[2][3] |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant nitrile gloves are mandatory. For handling the pure compound or concentrated solutions, double-gloving is recommended. Gloves should be changed immediately if contaminated.[2][4] |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound or preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. For weighing larger quantities, a respirator with a particulate filter may be necessary. |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability of this compound and ensuring the reproducibility of experimental results.
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage upon receipt.
-
Wear appropriate PPE, particularly gloves, when opening the package in a designated area such as a chemical fume hood.
Preparation of Stock Solutions:
-
Allow the powdered compound to equilibrate to room temperature before opening the vial to prevent moisture absorption.
-
A common solvent for creating stock solutions for in vitro experiments is Dimethyl Sulfoxide (DMSO).
-
For weighing the powder, use a ventilated balance enclosure within a chemical fume hood to minimize inhalation risk.
Storage Conditions: The stability of Hsd17B13 inhibitors is dependent on proper storage. The following conditions are recommended based on similar compounds:
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | Up to 3 years | Store in a dry, dark place for long-term stability. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Recommended for more frequent use. |
Disposal Plan
All materials that have come into contact with this compound are considered chemical waste and must be disposed of according to institutional and local regulations.
Waste Categorization:
-
Unused Compound: Treat as hazardous chemical waste.
-
Contaminated Materials: This includes, but is not limited to, pipette tips, gloves, weighing paper, and empty containers. All should be disposed of as hazardous chemical waste.
-
Liquid Waste: All solutions containing this compound, including experimental residues and rinsates, should be collected as hazardous liquid waste.
Step-by-Step Disposal Procedure:
-
Decontamination of Labware:
-
Rinse all glassware and equipment that has been in contact with this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinse solvent as hazardous waste.
-
-
Collection of Waste:
-
Collect solid waste (e.g., contaminated pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling:
-
Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste:
-
Store sealed waste containers in a designated and secure area until collection by your institution's EHS department.
-
Emergency Procedures
Spill Management:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, use an inert absorbent material to contain it.
-
Clean: Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.
Experimental Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
